molecular formula C10H13NO6 B12401926 3-Deaza-xylouridine

3-Deaza-xylouridine

Cat. No.: B12401926
M. Wt: 243.21 g/mol
InChI Key: CBOKZNLSFMZJJA-UKUJCULDSA-N
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Description

3-Deazauridine is a synthetic analogue of nucleoside uridine lacking a ring nitrogen in the 3-position. 3-deazauridine inhibits cytidine synthase, thereby reducing intracellular levels of cytidine and deoxycytidine and disrupting DNA and RNA synthesis. This agent may trigger apoptosis and enhance differentiation of neoplastic cells.(NCI04)

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8+,9?,10-/m1/s1

InChI Key

CBOKZNLSFMZJJA-UKUJCULDSA-N

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

solubility

H2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

Origin of Product

United States

Foundational & Exploratory

3-Deaza-xylouridine: A Technical Overview of its Chemical Structure, Mechanism of Action, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered interest for its potential as an anticancer agent. Structurally similar to uridine, it is distinguished by the substitution of the nitrogen atom at the 3-position of the pyrimidine ring with a carbon atom. This modification fundamentally alters its biological activity, transforming it into an inhibitor of a key enzyme in nucleotide biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available biological data for this compound. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one, is a xylanofuranosyl derivative of a 2,4-dihydroxypyridine (B17372) base. Its molecular formula is C₁₀H₁₃NO₆ and it has a molecular weight of 243.21 g/mol .

Mechanism_of_Action This compound This compound This compound Triphosphate This compound Triphosphate This compound->this compound Triphosphate Intracellular Phosphorylation CTP Synthetase CTP Synthetase This compound Triphosphate->CTP Synthetase Inhibits CTP CTP CTP Synthetase->CTP UTP UTP UTP->CTP Synthetase DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis Cell Proliferation Inhibition Cell Proliferation Inhibition DNA/RNA Synthesis->Cell Proliferation Inhibition Synthesis_Workflow Protected_2,4-dihydroxypyridine Protected_2,4-dihydroxypyridine Glycosylation Glycosylation Protected_2,4-dihydroxypyridine->Glycosylation Base Protected_this compound Protected_this compound Glycosylation->Protected_this compound Protected_Xylose_Derivative Protected_Xylose_Derivative Protected_Xylose_Derivative->Glycosylation Lewis Acid Deprotection Deprotection Protected_this compound->Deprotection Deprotecting Agent This compound This compound Deprotection->this compound

The Core Mechanism of 3-Deaza-xylouridine in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine is a synthetic purine (B94841) nucleoside analog that has demonstrated significant antitumor and antiviral activities. Its primary mechanism of action in mammalian cells revolves around the potent inhibition of CTP synthetase, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition, following intracellular phosphorylation of this compound to its active triphosphate form, leads to a cascade of metabolic disruptions, ultimately impeding cell proliferation and inducing cytotoxicity. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathway perturbations, and cellular consequences of this compound treatment. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts in this area.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to their incorporation into nucleic acids or the inhibition of key enzymes involved in nucleotide metabolism. This compound falls into the latter category, acting as a potent antimetabolite. Its therapeutic potential stems from its ability to selectively disrupt the synthesis of cytidine (B196190) triphosphate (CTP), a vital precursor for RNA and DNA synthesis, as well as phospholipid biosynthesis. Understanding the precise mechanism of action of this compound is crucial for optimizing its clinical application and for the rational design of novel, more effective analogs.

Intracellular Activation and Primary Target Inhibition

Upon entry into mammalian cells, this compound undergoes a series of phosphorylation events, catalyzed by cellular kinases, to yield its active metabolite, this compound 5'-triphosphate (3-deaza-XTP). This triphosphate analog then acts as a competitive inhibitor of CTP synthetase.

CTP synthetase catalyzes the ATP-dependent conversion of uridine (B1682114) triphosphate (UTP) to CTP, with glutamine serving as the nitrogen donor.[1][2][3] GTP acts as an allosteric activator of this reaction.[1][4] 3-deaza-XTP mimics the natural substrate UTP and binds to the active site of CTP synthetase, thereby blocking the synthesis of CTP. This direct inhibition is considered the primary metabolic effect of this compound.

cluster_0 Intracellular Activation cluster_1 De Novo Pyrimidine Biosynthesis This compound This compound 3-Deaza-XMP 3-Deaza-XMP This compound->3-Deaza-XMP Kinases 3-Deaza-XDP 3-Deaza-XDP 3-Deaza-XMP->3-Deaza-XDP Kinases 3-Deaza-XTP (Active Metabolite) 3-Deaza-XTP (Active Metabolite) 3-Deaza-XDP->3-Deaza-XTP (Active Metabolite) Kinases CTP Synthetase CTP Synthetase 3-Deaza-XTP (Active Metabolite)->CTP Synthetase Inhibition UTP UTP UTP->CTP Synthetase CTP CTP CTP Synthetase->CTP Glutamine Glutamine Glutamine->CTP Synthetase ATP ATP ATP->CTP Synthetase

Figure 1: Intracellular activation of this compound and its inhibition of CTP synthetase.

Downstream Cellular Effects

The inhibition of CTP synthetase and the subsequent depletion of intracellular CTP pools trigger a range of downstream effects that collectively contribute to the cytostatic and cytotoxic properties of this compound.

Inhibition of Nucleic Acid Synthesis

CTP is an essential building block for the synthesis of RNA. Furthermore, its reduction product, deoxycytidine triphosphate (dCTP), is required for DNA replication. By severely limiting the available CTP pool, this compound effectively inhibits both RNA and DNA synthesis. This leads to a halt in the cell cycle and prevents cellular proliferation. Studies have shown a marked decrease in the incorporation of radiolabeled precursors into both RNA and DNA in cells treated with this compound.

Perturbation of Pyrimidine Nucleotide Pools

Treatment of mammalian cells with this compound leads to a significant decrease in the intracellular concentrations of cytidine mono-, di-, and triphosphates (CMP, CDP, and CTP). This depletion of cytidine nucleotides is a direct consequence of CTP synthetase inhibition.

Secondary Inhibition of De Novo Pyrimidine Biosynthesis and Salvage Pathways

Interestingly, this compound can also potentiate its own inhibitory effect on CTP synthetase. It has been observed that intracellular 3-deaza-uracil nucleotides can inhibit de novo pyrimidine biosynthesis, as measured by the incorporation of sodium [14C]bicarbonate into uracil (B121893) nucleotides, by 40-85%. This is not due to an expansion of the uracil nucleotide pool. Furthermore, the salvage of [14C]uridine is also inhibited by 25-75%. It is postulated that this compound acts as a fraudulent allosteric regulator of carbamyl phosphate (B84403) synthetase II and uridine/cytidine kinase, key enzymes in the de novo and salvage pathways, respectively. By reducing the synthesis of UTP, the substrate for CTP synthetase, this compound further enhances the block in CTP production.

cluster_0 Primary Inhibition cluster_1 Downstream Consequences cluster_2 Secondary Feedback Inhibition 3-Deaza-XTP 3-Deaza-XTP CTP Synthetase CTP Synthetase 3-Deaza-XTP->CTP Synthetase Inhibition CTP CTP CTP Synthetase->CTP Synthesis Blocked UTP UTP UTP->CTP Synthetase CTP Depletion CTP Depletion CTP->CTP Depletion dCTP Depletion dCTP Depletion CTP Depletion->dCTP Depletion RNA Synthesis RNA Synthesis CTP Depletion->RNA Synthesis Inhibition DNA Synthesis DNA Synthesis dCTP Depletion->DNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest RNA Synthesis->Cell Cycle Arrest DNA Synthesis->Cell Cycle Arrest Cytotoxicity Cytotoxicity Cell Cycle Arrest->Cytotoxicity 3-Deaza-uracil nucleotides 3-Deaza-uracil nucleotides De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis 3-Deaza-uracil nucleotides->De Novo Pyrimidine Synthesis Inhibition Pyrimidine Salvage Pyrimidine Salvage 3-Deaza-uracil nucleotides->Pyrimidine Salvage Inhibition De Novo Pyrimidine Synthesis->UTP Reduced Production Pyrimidine Salvage->UTP Reduced Production

Figure 2: Signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on mammalian cells.

Table 1: Inhibition of Pyrimidine Biosynthesis and Salvage in L1210 Cells

Intracellular 3-Deaza-uracil Nucleotide Concentration (nmoles/10⁶ cells)Inhibition of De Novo Pyrimidine Biosynthesis (%)Inhibition of [¹⁴C]uridine Salvage (%)
1 - 640 - 85-
0.5 - 5.2-25 - 75

Table 2: Effect of this compound on Nucleotide Pools in L1210 Cells

TreatmentCMP PoolCDP PoolCTP Pool
This compoundMarkedly DecreasedMarkedly DecreasedMarkedly Decreased

Experimental Protocols

CTP Synthetase Activity Assay

This protocol is adapted from methods used to measure CTP synthase activity.

Objective: To measure the enzymatic activity of CTP synthetase in the presence and absence of inhibitors like 3-deaza-XTP.

Materials:

  • Purified CTP synthase or cell lysate

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM ATP, 2 mM UTP, 0.2 mM GTP

  • Substrate: 10 mM Glutamine

  • Inhibitor: 3-deaza-XTP (various concentrations)

  • Spectrophotometer capable of measuring absorbance at 291 nm

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer and the enzyme source (purified protein or cell lysate).

  • If testing an inhibitor, add the desired concentration of 3-deaza-XTP to the reaction mixture.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding glutamine.

  • Monitor the production of CTP by measuring the increase in absorbance at 291 nm over time.

  • Calculate the enzyme activity based on the rate of CTP formation, using the molar extinction coefficient of CTP at 291 nm.

start Start prep_mix Prepare Reaction Mix (Buffer, Enzyme, +/- Inhibitor) start->prep_mix pre_incubate Pre-incubate prep_mix->pre_incubate add_glutamine Initiate Reaction (Add Glutamine) pre_incubate->add_glutamine measure_abs Monitor Absorbance at 291 nm add_glutamine->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity end End calculate_activity->end

Figure 3: Experimental workflow for CTP synthetase activity assay.
Measurement of Intracellular Nucleotide Pools by HPLC

This protocol outlines the general steps for quantifying intracellular nucleotide levels.

Objective: To determine the concentrations of various nucleotides (e.g., CTP, UTP) in mammalian cells following treatment with this compound.

Materials:

  • Cultured mammalian cells

  • This compound

  • Perchloric acid (PCA) or other extraction buffer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange)

  • Nucleotide standards

Procedure:

  • Culture mammalian cells to the desired density.

  • Treat the cells with this compound at various concentrations and for different time points.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Extract the nucleotides by adding a cold extraction buffer (e.g., 0.4 M PCA) and incubating on ice.

  • Centrifuge the samples to pellet the cellular debris.

  • Neutralize the supernatant containing the nucleotides.

  • Analyze the nucleotide composition of the supernatant using HPLC.

  • Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of known standards.

Conclusion

The mechanism of action of this compound in mammalian cells is a well-defined process centered on the inhibition of CTP synthetase. This primary action, following intracellular activation, leads to a profound depletion of cytidine nucleotides, thereby halting nucleic acid synthesis and cell proliferation. The ability of this compound to also inhibit earlier steps in the pyrimidine biosynthetic pathway further underscores its potency as a metabolic inhibitor. The detailed understanding of its molecular interactions and cellular consequences provides a strong foundation for its continued investigation as a therapeutic agent and for the development of next-generation antimetabolites with improved efficacy and selectivity. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this field.

References

3-Deaza-xylouridine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine, a synthetic nucleoside analog, represents an intriguing yet under-documented molecule in the landscape of antiviral and antitumor research. While its direct discovery and detailed biological data are not extensively reported in publicly available literature, its structural components—the 3-deazauracil base (4-hydroxypyridin-2-one) and the xylose sugar moiety—are well-characterized in various other nucleoside analogs. This technical guide consolidates the fragmented knowledge surrounding its potential synthesis and plausible biological activities by examining structurally related compounds. By providing a composite overview, this document aims to serve as a foundational resource for researchers interested in the exploration of this compound and its derivatives.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action often relies on the inhibition of key enzymes involved in nucleic acid synthesis, leading to the disruption of viral replication or cancer cell proliferation. The modification of both the nucleobase and the sugar moiety has been a fruitful strategy in the development of new therapeutic agents.

This compound is a pyridinone nucleoside characterized by the presence of a xylofuranose (B8766934) sugar attached to a 4-hydroxypyridin-2-one base, an isomer of uracil (B121893). The "3-deaza" modification, replacing the nitrogen at position 3 of the uracil ring with a carbon, is known to alter the electronic properties and metabolic stability of the nucleoside. The xylose sugar, an epimer of ribose, confers a different stereochemistry at the 2' and 3' positions of the furanose ring, which can significantly impact enzyme recognition and biological activity.

While specific literature on the discovery and synthesis of this compound is sparse, this guide will extrapolate from the known chemistry and biology of related 3-deazapyrimidine nucleosides and xylofuranosyl nucleosides to provide a comprehensive technical overview.

Putative Synthesis of this compound

Experimental Protocol: A Proposed Synthesis

Step 1: Preparation of the Protected Xylofuranose Donor

A suitable xylofuranose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose, is a common starting material. This can be synthesized from D-xylose through a series of protection reactions.

Step 2: Silylation of the Heterocyclic Base

4-Hydroxypyridin-2-one is silylated to enhance its solubility and reactivity for the subsequent glycosylation reaction. This is typically achieved by reacting it with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium (B1175870) sulfate.

Step 3: Glycosylation

The silylated 4-hydroxypyridin-2-one is coupled with the protected xylofuranose donor in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). This reaction, known as the Vorbrüggen glycosylation, typically yields a mixture of N¹ and O²-glycosylated products, as well as anomers, which require chromatographic separation. The formation of the desired β-anomer is often favored.

Step 4: Deprotection

The protecting groups (e.g., benzoyl groups on the sugar and any remaining silyl (B83357) groups on the base) are removed to yield the final product, this compound. This is commonly achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol.

Below is a DOT script for a diagram illustrating this proposed synthetic workflow.

Synthesis of this compound cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_end Final Product D-Xylose D-Xylose Protected_Xylofuranose Protected Xylofuranose Donor D-Xylose->Protected_Xylofuranose Protection 4-Hydroxypyridin-2-one 4-Hydroxypyridin-2-one Silylated_Base Silylated 4-Hydroxypyridin-2-one 4-Hydroxypyridin-2-one->Silylated_Base Silylation Glycosylation Glycosylation Protected_Xylofuranose->Glycosylation Silylated_Base->Glycosylation Protected_Nucleoside Protected This compound Glycosylation->Protected_Nucleoside Coupling Deprotection Deprotection Protected_Nucleoside->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been found, the activities of related compounds provide a basis for speculation.

Antiviral and Antitumor Potential

Pyridinone nucleosides have demonstrated a broad range of biological activities, including antiviral and antitumor effects. The structural similarity of this compound to 3-deazauridine (B583639), a known inhibitor of CTP synthetase, suggests a potential mechanism of action.

Table 1: Biological Activity of Structurally Related Nucleoside Analogs

CompoundTarget/ActivityReported IC₅₀/EC₅₀Reference
3-DeazauridineCTP Synthetase InhibitionVaries by cell line--INVALID-LINK--
Pyridinone-based NNRTIsHIV-1 Reverse TranscriptaseVaries--INVALID-LINK--
3-Cyanopyridin-2-one NucleosidesAntibacterial and AnticancerVaries(PDF) Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one
4-Pyridone RibosideAntitumor (in vitro)VariesSynthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents
Proposed Mechanism of Action: CTP Synthetase Inhibition

The primary mechanism of action for 3-deazauridine involves its intracellular phosphorylation to the 5'-triphosphate, which then acts as a competitive inhibitor of CTP synthetase. This enzyme is crucial for the de novo synthesis of cytidine (B196190) triphosphate (CTP), an essential precursor for DNA and RNA synthesis. Inhibition of CTP synthetase leads to a depletion of intracellular CTP pools, thereby halting nucleic acid synthesis and cell proliferation. It is plausible that this compound, upon intracellular phosphorylation, could exert a similar inhibitory effect on CTP synthetase.

Below is a DOT script for a diagram illustrating the proposed signaling pathway.

Mechanism_of_Action This compound This compound 3-Deaza-xylouridine_TP This compound Triphosphate This compound->3-Deaza-xylouridine_TP Intracellular Phosphorylation CTP_Synthetase CTP_Synthetase 3-Deaza-xylouridine_TP->CTP_Synthetase Inhibition CTP CTP CTP_Synthetase->CTP Catalysis UTP UTP UTP->CTP_Synthetase Substrate DNA_RNA_Synthesis DNA and RNA Synthesis CTP->DNA_RNA_Synthesis Precursor Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to the established biological activities of its constituent parts. While direct experimental data is lacking in the current literature, this guide provides a theoretical framework for its synthesis and potential mechanism of action based on extensive research of related compounds.

Future research should focus on the definitive synthesis of this compound and its comprehensive biological evaluation. Key areas of investigation should include:

  • Antiviral screening: Testing against a broad panel of RNA and DNA viruses.

  • Anticancer activity: Evaluation against various cancer cell lines and in vivo tumor models.

  • Enzymatic assays: Direct measurement of its inhibitory activity against CTP synthetase and other relevant enzymes.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives to optimize biological activity and pharmacokinetic properties.

The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and resistance profiles. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

3-Deaza-xylouridine: A Technical Guide to its Biological Activities and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deaza-xylouridine, a synthetic nucleoside analog, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the core properties, mechanism of action, and therapeutic potential of this compound and its closely related analog, 3-deazauridine (B583639). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound belongs to a class of compounds known as nucleoside analogs, which are structurally similar to naturally occurring nucleosides. This structural mimicry allows them to interfere with various cellular processes, particularly nucleic acid synthesis, making them valuable candidates for antiviral and anticancer therapies. The primary mechanism of action for 3-deazauridine, and by extension this compound, involves the inhibition of CTP synthetase, a critical enzyme in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. By disrupting the production of cytidine (B196190) triphosphate (CTP), these compounds effectively halt the synthesis of RNA and DNA, leading to cytostatic and cytotoxic effects in rapidly proliferating cells.

Physicochemical Properties

PropertyValueReference
Chemical Formula C9H11N1O6(Calculated)
Molecular Weight 245.19 g/mol (Calculated)
Synonyms 3-Deazauridine, NSC 126849[1]
CAS Number 23205-42-7[1]
Appearance Solid[1]
Solubility Soluble in DMSO[1]

Biological Activities

Mechanism of Action

3-Deazauridine exerts its biological effects primarily through the inhibition of CTP synthetase.[2] Following cellular uptake, it is phosphorylated intracellularly to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of CTP synthetase, the enzyme responsible for the conversion of uridine (B1682114) triphosphate (UTP) to CTP. This inhibition leads to a significant decrease in the intracellular pool of CTP, a crucial precursor for the synthesis of both RNA and DNA. Consequently, nucleic acid synthesis is inhibited, leading to the arrest of cell growth and proliferation. A secondary effect may also involve the inhibition of dCTP formation.

dot

De_Novo_Pyrimidine_Biosynthesis_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition by this compound Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate Multi-step enzymatic reactions Aspartate Aspartate Aspartate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC UDP Uridine 5'-diphosphate (UDP) UMP->UDP UMPK UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDPK CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase RNA_DNA RNA and DNA Synthesis CTP->RNA_DNA 3_Deaza_xylouridine This compound 3_Deaza_xylouridine_TP This compound Triphosphate 3_Deaza_xylouridine->3_Deaza_xylouridine_TP Intracellular Phosphorylation 3_Deaza_xylouridine_TP->UTP Competitive Inhibition

Caption: Mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Anticancer Activity

3-Deazauridine has demonstrated significant antitumor activity against various cancer cell lines. Its ability to deplete CTP pools makes it particularly effective against rapidly dividing cancer cells that have a high demand for nucleic acid precursors. It has shown synergistic effects when used in combination with other antineoplastic agents, such as cytosine arabinoside and thymidine.

Table 1: In Vitro Cytotoxicity of 3-Deazauridine Against Cancer Cell Lines

Cell LineCell TypeParameterValue (µM)Reference
CCRF-CEMHuman T-cell leukemiaCC5011
L1210Mouse leukemiaCC501.3
Antiviral Activity

3-Deazauridine and its derivatives have been evaluated for their antiviral properties against a range of RNA viruses. The inhibition of host cell CTP synthetase can indirectly suppress viral replication by limiting the availability of necessary building blocks for viral genome synthesis. A nitro-substituted analog of 3-deazauridine, 3-nitro-3-deazauridine, has shown significant activity against rhinovirus.

Table 2: Antiviral Activity of 3-Deazauridine and its Analog

CompoundVirusCell LineParameterValueReference
3-Nitro-3-deazauridineRhinovirus type 34WISH-Significant Activity
3-DeazauridineRNA virusesMammalian cells-Observed Inhibition

Experimental Protocols

Synthesis of 3-Deazauridine

A common synthetic route to 3-deazauridine involves the following key steps:

dot

Synthesis_of_3_Deazauridine Start 2,4-Dihydroxypyridine Silylated 2,4-bis(trimethylsilyloxy)pyridine Start->Silylated Silylation Protected_Nucleoside 2',3',5'-tri-O-benzoyl-3-deazauridine Silylated->Protected_Nucleoside Condensation Final_Product 3-Deazauridine Protected_Nucleoside->Final_Product Deblocking Reagent1 HMDS Silylation Silylation Reagent1->Silylation Reagent2 2,3,5-tri-O-benzoyl- D-ribofuranosyl bromide Condensation Condensation Reagent2->Condensation Reagent3 Alcoholic Ammonia Deblocking Deblocking Reagent3->Deblocking

Caption: A simplified workflow for the chemical synthesis of 3-Deazauridine.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest (e.g., CCRF-CEM, L1210)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50 value (the concentration that inhibits cell growth by 50%).

CTP Synthetase Activity Assay

This assay measures the enzymatic activity of CTP synthetase and its inhibition by compounds like this compound's triphosphate form.

Materials:

  • Purified CTP synthetase or cell lysate containing the enzyme

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2, and DTT)

  • Substrates: UTP, ATP, and glutamine

  • Allosteric activator: GTP

  • Inhibitor: this compound triphosphate

  • Quenching solution (e.g., perchloric acid)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, UTP, ATP, glutamine, and GTP.

  • Inhibitor Addition: For inhibition studies, add varying concentrations of this compound triphosphate to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the purified CTP synthetase or cell lysate.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction to pellet precipitated proteins. Neutralize the supernatant.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of CTP produced.

  • Data Analysis: Determine the enzyme activity by calculating the rate of CTP formation. For inhibition studies, calculate the Ki value.

Conclusion and Future Directions

This compound and its related analogs represent a promising class of compounds with significant potential in the fields of oncology and virology. Their well-defined mechanism of action, centered on the inhibition of the critical enzyme CTP synthetase, provides a strong rationale for their further development. The data presented in this guide highlight the cytotoxic and antiviral activities of these compounds.

Future research should focus on a more comprehensive evaluation of this compound's efficacy against a broader panel of cancer cell lines and viruses to identify specific therapeutic niches. In vivo studies are crucial to assess its pharmacokinetic properties, safety profile, and antitumor/antiviral efficacy in animal models. Furthermore, medicinal chemistry efforts could be directed towards synthesizing novel derivatives with improved potency, selectivity, and pharmacological properties. The detailed protocols and data provided herein serve as a valuable resource to guide and facilitate these future investigations.

References

Unraveling the Identity and Function of 3-Deaza-xylouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism of a Mislabeled Nucleoside Analog: Clarifying the Role of 3-Deaza-xylouridine and its Prominent Counterpart, 3-Deazauridine (B583639), in Nucleotide Metabolism

Executive Summary

An in-depth review of available scientific literature reveals a common point of confusion surrounding the classification and function of this compound. While occasionally mislabeled as a purine (B94841) nucleoside analog, the vast body of research points to its close structural and functional relationship with the pyrimidine (B1678525) nucleoside, uridine. This technical guide serves to rectify this misunderstanding by elucidating the true nature of this class of compounds. The focus will be on the well-documented activities of its close and more extensively studied relative, 3-Deazauridine, a potent pyrimidine nucleoside analog. We will explore its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its function. This guide is intended for researchers, scientists, and professionals in drug development who seek a precise understanding of this agent's role as a modulator of nucleotide biosynthesis.

Correcting the Classification: A Pyrimidine Analog, Not a Purine

Contrary to some database classifications, the foundational structure of 3-deaza nucleosides containing a uracil-like base, such as 3-Deazauridine, firmly places them in the category of pyrimidine nucleoside analogs . The core heterocyclic ring is a derivative of pyridine, which mimics the single-ring structure of pyrimidines (uracil, cytosine, and thymine), not the double-ring structure of purines (adenine and guanine). The "deaza" modification refers to the replacement of a nitrogen atom with a carbon atom in the heterocyclic ring. In the case of 3-Deazauridine, the nitrogen at the 3-position of the uracil (B121893) ring is replaced by a carbon. The sugar moiety, whether it be ribose (in uridine), deoxyribose, or xylose (in xylouridine), does not alter its fundamental classification as a pyrimidine analog.

The primary subject of extensive research, and therefore the focus of this guide, is 3-Deazauridine . Its mechanism of action is well-established and provides a clear framework for understanding how this class of molecules functions.

The Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The primary molecular target of 3-Deazauridine is CTP synthetase , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), an essential precursor for the synthesis of DNA and RNA.

Upon entering the cell, 3-Deazauridine is phosphorylated by cellular kinases to its active triphosphate form, 3-deazauridine-5'-triphosphate (3-deaza-UTP). This active metabolite then acts as a competitive inhibitor of CTP synthetase, effectively blocking the production of CTP.[3] The depletion of the intracellular CTP pool has profound consequences for cellular proliferation, leading to the inhibition of both DNA and RNA synthesis.

Signaling Pathway of 3-Deazauridine Action

The following diagram illustrates the metabolic pathway affected by 3-Deazauridine.

pyrimidine_pathway cluster_cell Cellular Environment 3_Deazauridine 3-Deazauridine Kinases Cellular Kinases 3_Deazauridine->Kinases 3_deaza_UTP 3-deaza-UTP (Active Metabolite) Kinases->3_deaza_UTP CTP_Synthetase CTP Synthetase 3_deaza_UTP->CTP_Synthetase Inhibition UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP DNA_RNA_Synthesis DNA and RNA Synthesis CTP->DNA_RNA_Synthesis

Figure 1: Mechanism of 3-Deazauridine Action.

Quantitative Data on Biological Activity

The biological effects of 3-Deazauridine have been quantified in various studies. The following table summarizes key findings from the literature.

ParameterCell LineValueReference
Inhibition of CTP Synthetase Calf Liver (purified enzyme)Competitive Inhibition
Effect on Nucleotide Pools L1210 CellsMarked decrease in CMP, CDP, and CTP pools
Inhibition of Nucleic Acid Synthesis L1210 CellsInhibition of radiolabeled precursor incorporation into DNA and RNA

Experimental Protocols

The characterization of 3-Deazauridine's mechanism of action has relied on a variety of established biochemical and cell-based assays.

Enzyme Inhibition Assay for CTP Synthetase

Objective: To determine the inhibitory effect of 3-deaza-UTP on CTP synthetase activity.

Methodology:

  • Purify CTP synthetase from a biological source (e.g., calf liver).

  • Prepare a reaction mixture containing the enzyme, its substrate UTP, ATP, and an amino group donor (e.g., glutamine).

  • Add varying concentrations of the inhibitor, 3-deaza-UTP, to the reaction mixtures.

  • Incubate the reactions for a defined period at an optimal temperature.

  • Terminate the reaction and quantify the amount of CTP produced, typically using high-performance liquid chromatography (HPLC).

  • Analyze the data using enzyme kinetic models (e.g., Lineweaver-Burk plot) to determine the type and potency of inhibition.

Analysis of Intracellular Nucleotide Pools

Objective: To measure the effect of 3-Deazauridine on the intracellular concentrations of pyrimidine nucleotides.

Methodology:

  • Culture a specific cell line (e.g., L1210 leukemia cells) in appropriate media.

  • Treat the cells with a known concentration of 3-Deazauridine for various time points.

  • Harvest the cells and perform a cellular extraction to isolate the nucleotide pool, often using a perchloric acid or methanol (B129727) extraction method.

  • Analyze the extracted nucleotides by HPLC, separating and quantifying the individual nucleotide species (e.g., UTP, CTP, ATP, GTP).

  • Compare the nucleotide levels in treated cells to those in untreated control cells.

Nucleic Acid Synthesis Assay

Objective: To assess the impact of 3-Deazauridine on the rate of DNA and RNA synthesis.

Methodology:

  • Culture cells in the presence or absence of 3-Deazauridine.

  • Add a radiolabeled precursor of DNA or RNA synthesis (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA) to the culture medium.

  • Incubate for a set period to allow for the incorporation of the radiolabel into newly synthesized nucleic acids.

  • Harvest the cells and precipitate the macromolecules (including DNA and RNA).

  • Wash the precipitate to remove unincorporated radiolabel.

  • Quantify the amount of radioactivity incorporated into the nucleic acid fraction using a scintillation counter.

  • A reduction in incorporated radioactivity in treated cells compared to controls indicates inhibition of nucleic acid synthesis.

Experimental Workflow Diagram

experimental_workflow cluster_enzyme Enzyme Inhibition Assay cluster_cell_based Cell-Based Assays cluster_nucleotide Nucleotide Pool Analysis cluster_synthesis Nucleic Acid Synthesis Purify_Enzyme Purify CTP Synthetase Reaction_Mix Prepare Reaction Mixture Purify_Enzyme->Reaction_Mix Add_Inhibitor Add 3-deaza-UTP Reaction_Mix->Add_Inhibitor Incubate_Enzyme Incubate Add_Inhibitor->Incubate_Enzyme Quantify_Product Quantify CTP (HPLC) Incubate_Enzyme->Quantify_Product Analyze_Kinetics Analyze Enzyme Kinetics Quantify_Product->Analyze_Kinetics Cell_Culture Culture Cells Treat_Cells Treat with 3-Deazauridine Cell_Culture->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Add_Radiolabel Add Radiolabeled Precursor Treat_Cells->Add_Radiolabel Extract_Nucleotides Extract Nucleotides Harvest_Cells->Extract_Nucleotides Analyze_HPLC Analyze by HPLC Extract_Nucleotides->Analyze_HPLC Incubate_Radiolabel Incubate Add_Radiolabel->Incubate_Radiolabel Precipitate_Nucleic_Acids Precipitate Nucleic Acids Incubate_Radiolabel->Precipitate_Nucleic_Acids Quantify_Incorporation Quantify Radioactivity Precipitate_Nucleic_Acids->Quantify_Incorporation

Figure 2: Experimental Workflow for Characterizing 3-Deazauridine.

Conclusion

The evidence overwhelmingly supports the classification of 3-Deazauridine and its analogs, including this compound, as pyrimidine nucleoside analogs . Their primary mechanism of action is the inhibition of CTP synthetase, leading to a depletion of CTP pools and subsequent disruption of DNA and RNA synthesis. This technical guide has clarified the molecular function of this class of compounds and provided an overview of the experimental approaches used to elucidate their activity. A precise understanding of their role as pyrimidine analogs is crucial for their continued investigation and potential development as therapeutic agents.

References

Potential Therapeutic Targets for 3-Deaza-xylouridine in Virology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

3-Deaza-xylouridine, a nucleoside analog also known as 3-Deazauridine, presents a compelling avenue for the development of broad-spectrum antiviral therapies. Its primary mechanism of action, the inhibition of CTP synthetase, targets a crucial enzymatic step in the de novo pyrimidine (B1678525) biosynthesis pathway, thereby depriving viral replication of an essential building block for RNA and DNA synthesis. This guide provides a comprehensive overview of the antiviral potential of this compound and its derivatives, detailing its mechanism of action, susceptible viral targets, available efficacy data, and relevant experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and advance this compound as a potential antiviral agent.

Introduction: The Antiviral Potential of this compound

This compound (3-DU), a structural analog of uridine, has demonstrated notable activity against a range of RNA viruses. Its therapeutic potential stems from its ability to disrupt the synthesis of pyrimidine nucleotides, which are essential for the replication of viral genomes. By targeting a host cell enzyme, CTP synthetase, 3-DU offers a mechanism that could be effective against a variety of viruses and potentially less prone to the rapid development of viral resistance compared to drugs targeting viral-specific enzymes.

A derivative of 3-DU, 3-Nitro-3-deazauridine (B14287785) (3N-3DU), has shown enhanced antiviral activity and reduced toxicity compared to the parent compound, highlighting the potential for further optimization of this class of molecules[1]. This document will delve into the specifics of their antiviral activity and the underlying molecular mechanisms.

Mechanism of Action: Inhibition of CTP Synthetase

The primary molecular target of this compound is CTP synthetase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] This enzyme catalyzes the conversion of Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP), a critical precursor for the synthesis of RNA and, after conversion to dCTP, DNA.

The proposed mechanism of action involves the intracellular phosphorylation of this compound to its active triphosphate form, this compound triphosphate (3-dUTP). This active metabolite then acts as a competitive inhibitor of CTP synthetase, effectively blocking the production of CTP. The depletion of the intracellular CTP pool has a profound inhibitory effect on viral RNA synthesis, as viral RNA-dependent RNA polymerases require CTP for the elongation of the viral genome.

cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition by this compound UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Substrate CTP CTP CTP_Synthetase->CTP Product RNA_Synthesis Viral RNA Synthesis CTP->RNA_Synthesis Precursor 3_Deaza_xylouridine This compound Phosphorylation Intracellular Phosphorylation 3_Deaza_xylouridine->Phosphorylation 3_dUTP This compound Triphosphate (3-dUTP) Phosphorylation->3_dUTP 3_dUTP->CTP_Synthetase Competitive Inhibition Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Infect_Treat Infect cells with virus and add compound dilutions Prepare_Compound->Infect_Treat Incubate Incubate until CPE in virus control Infect_Treat->Incubate Add_Viability_Reagent Add cell viability reagent Incubate->Add_Viability_Reagent Measure_Signal Measure absorbance/ fluorescence Add_Viability_Reagent->Measure_Signal Calculate_EC50_CC50 Calculate EC50, CC50, and Selectivity Index Measure_Signal->Calculate_EC50_CC50 End End Calculate_EC50_CC50->End

References

Preliminary in vitro studies on 3-Deaza-xylouridine's efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest available data, specific in vitro studies on the efficacy of 3-Deaza-xylouridine are not extensively documented in publicly accessible research. Therefore, this technical guide will focus on the closely related and well-studied compound, 3-Deazauridine , as a proxy to provide a comprehensive overview of its in vitro antiviral and anticancer properties, mechanisms of action, and relevant experimental methodologies. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

3-Deazauridine is a synthetic nucleoside analog of uridine (B1682114) that has demonstrated significant in vitro activity against a range of RNA viruses and various cancer cell lines. Its primary mechanism of action involves the inhibition of CTP synthetase, a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition leads to the depletion of intracellular cytidine (B196190) triphosphate (CTP) pools, thereby disrupting RNA and DNA synthesis and ultimately leading to the inhibition of viral replication and cancer cell proliferation. This document provides a detailed summary of the available in vitro data, experimental protocols, and the underlying signaling pathways.

Quantitative Data on In Vitro Efficacy

The in vitro efficacy of 3-Deazauridine has been evaluated against various viral strains and cancer cell lines. The following tables summarize the key quantitative data from these studies.

Antiviral Activity
VirusCell LineAssay TypeEfficacy MetricValueReference
Parainfluenza Virus (PIV)--Antiviral Index (AI)<1.0[1]
Rhinovirus (RV)--Antiviral Index (AI)<0.1[1]
Semliki Forest Virus (SFV)--Antiviral Index (AI)-[1]
Vesicular Stomatitis Virus (VSV)--Antiviral Index (AI)-[1]
Poliovirus, type 1 (PoV)--Antiviral Index (AI)<0.1[1]
Punta Toro Virus (PTV)--Antiviral Index (AI)<0.1
Rhinovirus type 1AHeLaCytopathic Effect (CPE) Inhibition-Significant Inhibition
Rhinovirus type 13HeLaCytopathic Effect (CPE) Inhibition-Significant Inhibition
Coxsackievirus type A21HeLaCytopathic Effect (CPE) Inhibition-Significant Inhibition
PR-8 Influenza VirusMDCKCytopathic Effect (CPE) Inhibition-Significant Inhibition

Antiviral Index (AI) is calculated as the ratio of the maximum tolerated dose (MTD) to the minimum inhibitory concentration (MIC).

Cytotoxicity in Cancer Cell Lines
Cell LineAssay TypeEfficacy MetricValue (µM)
L1210 LeukemiaGrowth Inhibition--
Human Melanoma (BE)Cell Viability-Synergistic with Thymidine
Human Melanoma (LO)Cell Viability-Synergistic with Thymidine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the general protocols for the key experiments cited.

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is used to determine the ability of a compound to prevent virus-induced damage to cultured cells.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HeLa, MDCK)

  • 96-well cell culture plates

  • Cell culture medium (e.g., MEM with fetal bovine serum)

  • Virus stock of known titer

  • 3-Deazauridine stock solution

  • Neutral red or other viability stain

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of 3-Deazauridine in cell culture medium.

  • Remove the growth medium from the cell monolayers and add the different concentrations of the compound.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Assess cell viability by staining with a dye such as neutral red.

  • Measure the absorbance using a microplate reader.

  • The 50% effective concentration (EC50), the concentration of the drug that protects 50% of the cells from viral CPE, is calculated.

MTT Assay for Cell Proliferation and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., L1210)

  • 96-well cell culture plates

  • Cell culture medium

  • 3-Deazauridine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with the cancer cells at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with serial dilutions of 3-Deazauridine and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary molecular target of 3-Deazauridine is CTP synthetase. The following diagrams illustrate the mechanism of action and the affected metabolic pathway.

Mechanism of Action of 3-Deazauridine

G cluster_cell Cell 3_Deazauridine 3-Deazauridine (extracellular) 3_Deazauridine_int 3-Deazauridine (intracellular) 3_Deazauridine->3_Deazauridine_int Uptake Cell_Membrane Cell Membrane Phosphorylation Phosphorylation (by cellular kinases) 3_Deazauridine_int->Phosphorylation 3_Deaza_UTP 3-Deaza-UTP (active metabolite) Phosphorylation->3_Deaza_UTP CTP_Synthetase CTP Synthetase 3_Deaza_UTP->CTP_Synthetase Competitive Inhibition

Caption: Intracellular activation of 3-Deazauridine to its active triphosphate form.

Impact on Pyrimidine Biosynthesis Pathway

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_effects Cellular Effects UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Inhibition Inhibition CTP_Synthetase->Inhibition RNA_DNA_Synthesis RNA & DNA Synthesis CTP->RNA_DNA_Synthesis Viral_Replication_Inhibition Inhibition of Viral Replication RNA_DNA_Synthesis->Viral_Replication_Inhibition Cancer_Cell_Apoptosis Induction of Cancer Cell Apoptosis RNA_DNA_Synthesis->Cancer_Cell_Apoptosis Inhibition->CTP 3_Deaza_UTP 3-Deaza-UTP 3_Deaza_UTP->CTP_Synthetase

Caption: Inhibition of CTP Synthetase by 3-Deaza-UTP disrupts pyrimidine metabolism.

Conclusion

The available in vitro data for 3-Deazauridine strongly suggest its potential as an antiviral and anticancer agent. Its well-defined mechanism of action, centered on the inhibition of CTP synthetase, provides a solid foundation for further drug development efforts. While specific data for this compound is currently lacking, the information presented here for its close analog, 3-Deazauridine, offers valuable insights for researchers in the field. Further studies are warranted to elucidate the specific in vitro efficacy profile of this compound and to explore its therapeutic potential.

References

The Impact of 3-Deaza-xylouridine on Viral Nucleic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, primarily functioning by interfering with the synthesis of viral nucleic acids. These molecules mimic natural nucleosides and, upon intracellular phosphorylation, can be incorporated into growing DNA or RNA chains by viral polymerases, leading to chain termination or increased mutation rates. Alternatively, they can act as inhibitors of enzymes crucial for viral replication. 3-Deaza-xylouridine is a synthetic nucleoside analog whose biological activity is not yet extensively characterized. However, by examining its structural relatives, we can infer potential mechanisms of action against viral replication.

This guide will explore the potential impact of this compound on viral nucleic acid synthesis by drawing parallels with 3-Deazauridine and 3-deazaadenosine (B1664127) analogs. We will delve into the established mechanism of S-adenosyl-L-homocysteine (SAH) hydrolase inhibition, a key target of 3-deazaadenosine compounds, and its downstream effects on viral RNA methylation and synthesis. Additionally, we will discuss the observed antiviral effects of 3-Deazauridine against a range of RNA viruses.

Potential Mechanisms of Action

Based on the activities of related compounds, two primary mechanisms can be postulated for the antiviral action of this compound:

  • Inhibition of Virus-Induced Cytopathogenic Effects: Similar to 3-Deazauridine, this compound may inhibit the visible damage caused by viral infection in cell cultures. The precise biochemical pathway for this is not fully elucidated but likely involves interference with viral replication processes.

  • Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase: The "deaza" modification in the nucleobase is a key feature of potent SAH hydrolase inhibitors like 3-deazaadenosine. Inhibition of this enzyme leads to the accumulation of SAH, a product feedback inhibitor of methyltransferases. Viral methyltransferases are essential for the 5'-capping of viral mRNA, a critical step for mRNA stability, translation, and evasion of the host immune system.

The S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Pathway

The inhibition of SAH hydrolase by 3-deaza nucleosides represents a well-characterized, indirect mechanism of suppressing viral nucleic acid synthesis. The logical flow of this pathway is depicted below.

SAH_Hydrolase_Inhibition cluster_0 Cellular Methylation Cycle SAM S-adenosylmethionine (Methyl Donor) Methyltransferase Methyltransferase SAM->Methyltransferase Substrate SAH S-adenosylhomocysteine SAH->Methyltransferase Feedback Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Substrate Methylated_Substrate Methylated Substrate (e.g., Viral RNA Cap) Viral_RNA_Synthesis_Inhibition Inhibition of Viral Nucleic Acid Synthesis Methylated_Substrate->Viral_RNA_Synthesis_Inhibition Leads to Methyltransferase->SAH Product Methyltransferase->Methylated_Substrate Adenosine Adenosine SAH_Hydrolase->Adenosine Products Homocysteine Homocysteine SAH_Hydrolase->Homocysteine 3_Deaza_Xylouridine This compound (Proposed Inhibitor) 3_Deaza_Xylouridine->SAH_Hydrolase Inhibits

Caption: Proposed mechanism of SAH hydrolase inhibition by this compound.

Quantitative Data

Direct quantitative data for this compound is not available. The following tables summarize the antiviral activity of the related compound, 3-Nitro-3-deazauridine (B14287785), and the inhibitory potency of various 3-deazaadenosine analogs against SAH hydrolase.

Table 1: Antiviral Activity of 3-Nitro-3-deazauridine and Related Compounds [1]

CompoundVirusCell LineAntiviral Index (AI)¹
3-Nitro-3-deazauridineParainfluenza Virus (PIV)LLC-MK215.3
3-Nitro-3-deazauridineRhinovirus (RV)WISH24.1
3-Nitro-3-deazauridineSemliki Forest Virus (SFV)KB76.9
3-Nitro-3-deazauridineVesicular Stomatitis Virus (VSV)KB50.0
3-Nitro-3-deazauridinePoliovirus, type 1 (PoV)WISH0.5
3-Nitro-3-deazauridinePunta Toro Virus (PTV)LLC-MK22.4
3-DeazauridineParainfluenza Virus (PIV)LLC-MK2<0.1
3-DeazauridinePoliovirus, type 1 (PoV)WISH<0.1
3-DeazauridinePunta Toro Virus (PTV)LLC-MK2<0.1
RibavirinParainfluenza Virus (PIV)LLC-MK2comparable to 3N-3DU
RibavirinPoliovirus, type 1 (PoV)WISH1.3
RibavirinPunta Toro Virus (PTV)LLC-MK210.0

¹Antiviral Index (AI) is calculated as the Maximum Tolerated Dose (MTD) / Minimum Inhibitory Concentration (MIC). A higher AI indicates greater antiviral selectivity.

Table 2: Inhibition of Human Placental S-adenosylhomocysteine (AdoHcy) Hydrolase by 3-Deaza-adenosine Analogs [2]

CompoundOrder of Potency
3-deaza-neplanocin A (DZNep)Most Potent
neplanocin A (NepA)~ DZNep
3-deaza-(+/-)aristeromycin (DZAri)>> DZAri
3-deaza-5'-(+/-)noraristeromycin (DZNAri)~ DZAri
3-deaza-adenosine (DZA)> DZA
2',3'-dideoxy-adenosine (ddAdo)Least Potent
2',3'-dideoxy-3-deaza-adenosine (ddDZA)~ ddAdo
2',3'-dideoxy-3-deaza-(+/-)aristeromycin (ddDZAri)~ ddAdo

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of potential antiviral agents. Below are outlines for key assays relevant to the study of compounds like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for screening antiviral compounds by observing their ability to protect cells from virus-induced damage.

CPE_Assay_Workflow Start Start Cell_Seeding Seed host cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with a known titer of virus Compound_Addition->Virus_Infection Incubation Incubate for a period allowing for CPE development Virus_Infection->Incubation CPE_Observation Observe and score cytopathic effect (CPE) microscopically Incubation->CPE_Observation Viability_Staining Stain viable cells (e.g., with crystal violet or neutral red) CPE_Observation->Viability_Staining Quantification Quantify cell viability (e.g., spectrophotometry) Viability_Staining->Quantification Data_Analysis Calculate EC50 (50% effective concentration) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, HeLa, MDCK) in 96-well microtiter plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with a pre-tittered amount of the virus. Include appropriate controls (cells only, cells with virus only, and cells with a known antiviral drug).

  • Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until significant CPE is observed in the virus control wells.

  • CPE Evaluation: Observe the cell monolayers under a microscope and score the degree of CPE in each well.

  • Cell Viability Staining: Fix the cells and stain with a dye that selectively stains viable cells, such as crystal violet or neutral red.

  • Quantification: Elute the dye and measure the absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀) from parallel assays without virus infection. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of SAH hydrolase.

SAH_Hydrolase_Assay Start Start Prepare_Reaction Prepare reaction mixture: - Purified SAH Hydrolase - Substrate (SAH) - Buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Incubate Incubate at optimal temperature Add_Inhibitor->Incubate Stop_Reaction Stop the reaction (e.g., with acid) Incubate->Stop_Reaction Detect_Product Detect product formation (Adenosine or Homocysteine) - HPLC - Spectrophotometry Stop_Reaction->Detect_Product Calculate_Activity Calculate enzyme activity at each inhibitor concentration Detect_Product->Calculate_Activity Determine_IC50 Determine IC50 (50% inhibitory concentration) Calculate_Activity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an SAH Hydrolase Inhibition Assay.

Methodology:

  • Enzyme and Substrate Preparation: Use purified recombinant or isolated SAH hydrolase. Prepare a stock solution of the substrate, S-adenosyl-L-homocysteine.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction Setup: In a suitable reaction vessel (e.g., microfuge tube or 96-well plate), combine the enzyme, buffer, and inhibitor dilutions.

  • Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, often by adding an acid (e.g., perchloric acid).

  • Product Detection: Quantify the amount of product formed (adenosine or homocysteine). This can be achieved through various methods, including:

    • High-Performance Liquid Chromatography (HPLC): Separate and quantify the substrate and products.

    • Spectrophotometric Assays: Use a coupled enzyme system that leads to a change in absorbance.

  • Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to calculate the 50% inhibitory concentration (IC₅₀).

Conclusion and Future Directions

While direct evidence for the antiviral activity of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential antiviral agent. The established mechanism of SAH hydrolase inhibition by 3-deaza nucleosides offers a compelling pathway by which this compound could disrupt viral replication by interfering with essential mRNA capping processes. Furthermore, the observed, albeit mechanistically undefined, antiviral effects of 3-Deazauridine against a variety of RNA viruses suggest that this compound may possess similar broad-spectrum activity.

Future research should focus on the following:

  • Synthesis and in vitro evaluation of this compound: The compound needs to be synthesized and tested in a panel of antiviral assays against a diverse range of viruses.

  • Mechanism of action studies: If antiviral activity is confirmed, detailed mechanistic studies should be undertaken to determine if it acts as an inhibitor of SAH hydrolase, a direct inhibitor of viral polymerases, or through another mechanism.

  • Structure-activity relationship (SAR) studies: Synthesis and testing of related analogs will help in optimizing the antiviral potency and selectivity.

The exploration of novel nucleoside analogs like this compound is essential for the development of new therapeutic strategies to combat existing and emerging viral threats. This technical guide provides a foundational framework for initiating such investigations.

References

Comprehensive Literature Review of 3-Deaza-xylouridine and its Closely Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive review of the research on 3-Deaza-xylouridine and its closely related and more extensively studied analog, 3-Deazauridine (B583639). While "this compound" is cited in some chemical databases, it is often listed as a synonym for 3-Deazauridine. The core structural difference between a "xylouridine" and a "uridine" lies in the stereochemistry of the sugar moiety. However, the majority of published research focuses on the ribofuranosyl configuration, known as 3-Deazauridine. This review will primarily focus on the wealth of data available for 3-Deazauridine, a synthetic nucleoside analog with demonstrated antitumor and antiviral properties, while also contextualizing the potential implications of the xylo-configuration based on broader research into xylofuranosyl nucleosides.

3-Deazauridine is a structural analog of the pyrimidine (B1678525) nucleoside uridine (B1682114), where the nitrogen atom at the 3-position of the uracil (B121893) ring is replaced by a carbon atom. This modification is key to its mechanism of action, which involves the inhibition of cytidine (B196190) triphosphate (CTP) synthetase. By disrupting the de novo synthesis of pyrimidine nucleotides, 3-Deazauridine interferes with both DNA and RNA synthesis, leading to its cytostatic and antiviral effects.

Mechanism of Action

The primary molecular target of 3-Deazauridine is CTP synthetase, a critical enzyme in the de novo pyrimidine biosynthetic pathway.[1] This enzyme catalyzes the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).

Following cellular uptake, 3-Deazauridine is phosphorylated to its active triphosphate form, 3-deazauridine-5'-triphosphate (3-deaza-UTP). 3-deaza-UTP then acts as a competitive inhibitor of CTP synthetase, effectively blocking the synthesis of CTP.[1][2] A reduction in the intracellular pool of CTP has downstream effects, including the inhibition of both DNA and RNA synthesis, which are essential for cell proliferation and viral replication.[2] A secondary effect observed is the inhibition of dCTP formation, further contributing to its disruption of DNA synthesis.[2]

The inhibition of CTP synthetase by 3-Deazauridine can also lead to an increase in the intracellular concentration of UTP. This modulation of nucleotide pools can have synergistic effects when used in combination with other nucleoside analogs.

3_Deazauridine_Mechanism_of_Action cluster_cell Cellular Environment 3_Deazauridine 3-Deazauridine 3_deaza_UTP 3-deaza-UTP (Active Form) 3_Deazauridine->3_deaza_UTP Phosphorylation CTP_Synthetase CTP Synthetase 3_deaza_UTP->CTP_Synthetase Competitive Inhibition UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Synthesis dCTP dCTP CTP->dCTP Reduction RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis DNA_Synthesis DNA Synthesis dCTP->DNA_Synthesis Cell_Proliferation Inhibition of Cell Proliferation DNA_Synthesis->Cell_Proliferation Viral_Replication Inhibition of Viral Replication DNA_Synthesis->Viral_Replication RNA_Synthesis->Cell_Proliferation RNA_Synthesis->Viral_Replication Experimental_Workflow Start Compound Design & Synthesis In_Vitro_Screening In Vitro Screening (Cytotoxicity & Antiviral Assays) Start->In_Vitro_Screening Lead_Identification Lead Identification & Optimization In_Vitro_Screening->Lead_Identification Lead_Identification->Start Inactive/Toxic Compounds Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action Active Compounds In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Pharmacokinetics Toxicity & Pharmacokinetics In_Vivo_Studies->Toxicity_Pharmacokinetics Preclinical_Candidate Preclinical Candidate Selection Toxicity_Pharmacokinetics->Preclinical_Candidate

References

Methodological & Application

Standard operating procedure for using 3-Deaza-xylouridine in cell culture assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Deaza-xylouridine, also known as 3-Deazauridine, is a synthetic uridine (B1682114) analog that functions as a competitive inhibitor of CTP synthetase.[1][2][3] This inhibition leads to the depletion of intracellular cytidine (B196190) triphosphate (CTP) pools, which are essential for the synthesis of DNA and RNA.[4] Consequently, this compound disrupts these critical cellular processes, leading to cytostatic and cytotoxic effects in rapidly proliferating cells, particularly cancer cells.[5]

The primary mechanism of action involves the intracellular phosphorylation of this compound to its triphosphate form, which then competes with the natural substrate, uridine triphosphate (UTP), for the active site of CTP synthetase.[6] This targeted inhibition of pyrimidine (B1678525) biosynthesis makes this compound a compound of interest in cancer research and drug development. It has been shown to induce dose-dependent apoptosis in various cancer cell lines, particularly in myeloid leukemia cells.[5] Furthermore, it can act synergistically with other chemotherapeutic agents, enhancing their anticancer effects.[1]

These application notes and protocols provide a comprehensive guide for the utilization of this compound in standard cell culture assays to evaluate its cytotoxic and apoptotic effects.

Quantitative Data Summary

The cytotoxic effects of this compound can vary significantly depending on the cell line. The following table summarizes the available quantitative data on its activity.

Cell LineAssay TypeEndpointValue (µM)Reference
CCRF-CEM (Human leukemia)CytotoxicityCC5011[2]
L1210 (Mouse leukemia)CytotoxicityCC501.3[2]
Vero (Monkey kidney)CytotoxicityCC50>200[2]
HL-60, NB4, HEL, K562 (Myeloid leukemia)Apoptosis InductionEffective Concentration2.5 - 15[5]

Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells. The effective concentration for apoptosis induction represents the range where dose-dependent apoptosis was observed. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with complete medium to inactivate trypsin, and collect the cell pellet by centrifugation.

    • Suspension cells: Collect the cells directly by centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathway of this compound

G cluster_0 cluster_1 Pyrimidine Synthesis Pathway cluster_2 Cellular Processes cluster_3 Apoptotic Cascade 3-D-X This compound 3-D-X_TP This compound Triphosphate 3-D-X->3-D-X_TP Intracellular Phosphorylation CTPsynthase CTP Synthetase 3-D-X_TP->CTPsynthase Inhibition UTP UTP UTP->CTPsynthase CTP CTP CTPsynthase->CTP dCTP dCTP CTP->dCTP Ribonucleotide Reductase RNA_syn RNA Synthesis CTP->RNA_syn DNA_syn DNA Synthesis dCTP->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis Disruption leads to RNA_syn->Apoptosis Disruption leads to Bax Bax Activation Apoptosis->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 CellDeath Cell Death Casp3->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing this compound Activity

G cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start culture Culture Cancer Cells start->culture treat Treat with this compound (Dose-response) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant end End ic50->end apoptosis_quant->end

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for 3-Deaza-xylouridine Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deaza-xylouridine is a nucleoside analog with potential antiviral properties. As with other 3-deaza nucleoside analogs, its mechanism of action is thought to involve the modulation of cellular methylation processes, which are crucial for the replication of a variety of viruses. This document provides a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a standard method for quantifying the efficacy of antiviral compounds. Additionally, it outlines a cytotoxicity assay to determine the compound's therapeutic window.

Putative Mechanism of Action: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

This compound, like other 3-deazaadenosine (B1664127) analogs, is hypothesized to exert its antiviral effects primarily through the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is critical for the hydrolysis of SAH to adenosine (B11128) and homocysteine. The accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions, leads to feedback inhibition of methyltransferases. These enzymes are essential for various viral and cellular processes, including the capping of viral mRNA, which is necessary for its stability and translation. By disrupting these methylation events, this compound can interfere with viral replication.

cluster_0 Cellular Methylation Cycle cluster_1 Drug Action cluster_2 Downstream Effects SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl group transfer SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Hydrolysis Methyltransferase_inhibition Inhibition of Methyltransferases SAH->Methyltransferase_inhibition Feedback Inhibition Methyltransferases Methyltransferases Methylated_Substrate Methylated Substrate (e.g., viral mRNA cap) Methyltransferases->Methylated_Substrate Substrate Substrate 3_Deaza_xylouridine This compound 3_Deaza_xylouridine->SAH_Hydrolase Inhibition Adenosine Adenosine SAH_Hydrolase->Adenosine Products Homocysteine Homocysteine SAH_Hydrolase->Homocysteine SAH_accumulation SAH Accumulation SAH_accumulation->Methyltransferase_inhibition Viral_Replication_Inhibition Inhibition of Viral Replication Methyltransferase_inhibition->Viral_Replication_Inhibition

Caption: Putative mechanism of action of this compound.

Experimental Workflow

The evaluation of the antiviral activity of this compound involves a series of sequential steps, beginning with the determination of its cytotoxicity to establish a non-toxic concentration range for subsequent antiviral assays. The core of the evaluation is the plaque reduction assay, which quantifies the dose-dependent inhibition of viral replication.

G cluster_prep Preparation start Start cell_culture Host Cell Culture (e.g., MDCK, HeLa) start->cell_culture cytotoxicity Cytotoxicity Assay (CC50) data_analysis Data Analysis (Calculate Selectivity Index) cytotoxicity->data_analysis antiviral Plaque Reduction Assay (EC50) antiviral->data_analysis end End data_analysis->end virus_prep Virus Stock Preparation & Titration (PFU/mL) cell_culture->virus_prep compound_prep Prepare this compound Serial Dilutions virus_prep->compound_prep compound_prep->cytotoxicity compound_prep->antiviral

Caption: Experimental workflow for antiviral evaluation.

Quantitative Data Summary

The following table summarizes the key parameters to be determined for this compound. The values provided are for illustrative purposes and must be determined experimentally. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Influenza A (H1N1)MDCKTBDTBDTBD
This compound Rhinovirus 14HeLaTBDTBDTBD
Positive ControlInfluenza A (H1N1)MDCKValue>100>Value
Positive ControlRhinovirus 14HeLaValue>100>Value

TBD: To be determined experimentally. Positive control will vary depending on the virus being tested (e.g., Oseltamivir for Influenza, Pleconaril for Rhinovirus).

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza virus, HeLa for rhinovirus)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium. The concentration range should be broad enough to determine the 50% cytotoxic concentration (CC50). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only as a cell control.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cytotoxicity against the compound concentration and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay (EC50 Determination)

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque-Forming Units/mL, PFU/mL)

  • This compound at non-toxic concentrations (determined from the cytotoxicity assay)

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing 0.5-1.2% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Prepare confluent monolayers of the host cell line in multi-well plates.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in infection medium at concentrations below the CC50 value.

    • Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection:

    • Aspirate the culture medium from the cell monolayers and wash once with PBS.

    • Add 200 µL of the diluted virus to each well (except for the cell control wells).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add 1 mL of the prepared this compound dilutions to the respective wells. Include a virus control (infection medium without the compound) and a cell control (infection medium without virus or compound).

  • Overlay:

    • Incubate for a short period (e.g., 1 hour) to allow the compound to take effect.

    • Aspirate the treatment medium and add 2 mL of the overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • After the incubation period, fix the cells with the fixing solution for at least 30 minutes.

    • Carefully remove the overlay and the fixing solution.

    • Stain the cell monolayer with the staining solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

3-Deaza-xylouridine in Preclinical Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Purine (B94841) nucleoside analogs typically exert their anticancer effects by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis). It is hypothesized that 3-Deaza-xylouridine may share a similar mechanism of action. These analogs are structurally similar to natural purine nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes crucial for nucleotide metabolism, thereby halting cell proliferation and survival.

Due to the absence of specific data for this compound, this document will provide generalized protocols and application notes based on the established methodologies used for evaluating other nucleoside analogs in preclinical cancer research. These can serve as a foundational guide for researchers initiating studies on this compound.

General Application Notes

When commencing preclinical investigations of a novel nucleoside analog like this compound, a systematic approach is recommended. Initial in vitro studies are crucial to determine its cytotoxic potential across a panel of cancer cell lines. Subsequent mechanistic studies can elucidate the pathways through which it exerts its effects. Promising in vitro results would then warrant progression to in vivo animal models to assess efficacy and safety.

Key areas of investigation for this compound would include:

  • In Vitro Cytotoxicity: Determining the concentration-dependent inhibitory effect on the proliferation of various cancer cell lines.

  • Mechanism of Action: Investigating the impact on DNA synthesis, cell cycle progression, and the induction of apoptosis.

  • In Vivo Efficacy: Evaluating the anti-tumor activity in established cancer xenograft or syngeneic models.

  • Combination Studies: Assessing the potential for synergistic or additive effects when combined with standard-of-care chemotherapeutic agents.

  • Toxicology: Preliminary assessment of potential adverse effects in vitro and in vivo.

Experimental Protocols

The following are generalized protocols that can be adapted for the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTS or MTT reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plates for a specified period (e.g., 48, 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at various concentrations for a defined period.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This method detects the induction of apoptosis.

Materials:

  • Cancer cells

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound for a specified time.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound (Example)

Cell LineCancer TypeIC50 (µM) after 72h
Cell Line ABreast CancerData to be determined
Cell Line BLung CancerData to be determined
Cell Line CLeukemiaData to be determined

Table 2: Effect of this compound on Cell Cycle Distribution (Example)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlData to be determinedData to be determinedData to be determined
This compound (X µM)Data to be determinedData to be determinedData to be determined

Table 3: Induction of Apoptosis by this compound (Example)

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Vehicle ControlData to be determinedData to be determined
This compound (X µM)Data to be determinedData to be determined

Visualizations

The following diagrams illustrate the hypothesized mechanism of action and a general experimental workflow for evaluating this compound.

Purine_Nucleoside_Analog_Mechanism cluster_cell Cancer Cell 3_Deaza_xylouridine This compound Transport Nucleoside Transporter 3_Deaza_xylouridine->Transport Uptake Phosphorylation Phosphorylation (by kinases) Transport->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Active_Metabolite->RNA_Polymerase Inhibition RNR Ribonucleotide Reductase Active_Metabolite->RNR Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Leads to RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Leads to dNTP_Pool dNTP Pool RNR->dNTP_Pool Maintains Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to RNA_Synthesis->Apoptosis Inhibition leads to dNTP_Pool->Apoptosis Depletion leads to

Caption: Hypothesized mechanism of action for this compound.

Preclinical_Workflow Start Start: Compound This compound In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Screening (IC50 Determination) In_Vitro->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism->Apoptosis_Assay In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo If promising Efficacy Efficacy Studies (Tumor Growth Inhibition) In_Vivo->Efficacy Toxicity Preliminary Toxicology In_Vivo->Toxicity Combination Combination Therapy Studies Efficacy->Combination Toxicity->Combination End Data Analysis & Conclusion Combination->End

Caption: General workflow for preclinical evaluation.

Disclaimer: The provided protocols and diagrams are generalized and should be adapted and optimized based on specific experimental conditions and the nature of the compound. The lack of specific published data on this compound necessitates that any research should be initiated with caution and thorough validation of methodologies.

The Use of 3-Deaza-xylouridine in RNA Virus Research: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and available data, there is currently insufficient information to provide detailed application notes and protocols on the use of 3-Deaza-xylouridine for mechanistic studies of RNA viruses.

While the related compound, 3-Deazauridine (B583639), has shown antiviral activity against a range of RNA viruses, specific data regarding the efficacy, mechanism of action, and experimental procedures for this compound in virological research is not publicly available.

Our investigation into the scientific domain reveals that this compound is recognized as a purine (B94841) nucleoside analog. Some sources suggest its potential as an antitumor agent, with a proposed mechanism involving the inhibition of DNA synthesis and induction of apoptosis[1]. However, its specific application and utility in the context of RNA virus research remain undocumented in the reviewed literature.

In contrast, studies on 3-Deazauridine have demonstrated its inhibitory effects on the replication of several RNA viruses, including rhinovirus, coxsackievirus, and influenza virus[2]. The proposed mechanism of action for 3-Deazauridine involves the inhibition of CTP synthetase, an enzyme crucial for the synthesis of pyrimidine (B1678525) ribonucleotides, thereby disrupting viral RNA synthesis[3].

Furthermore, quantitative data is available for a derivative, 3-nitro-3-deazauridine (B14287785) , highlighting its antiviral activity against various RNA virus families, including paramyxoviruses, picornaviruses, rhabdoviruses, togaviruses, and bunyaviruses[4]. This data is often presented as an Antiviral Index (AI), which compares the maximum tolerated dose to the minimum inhibitory concentration[4].

The lack of specific information on this compound prevents the creation of the requested detailed application notes, protocols, and visualizations. Further research and publication in peer-reviewed journals are necessary to elucidate the potential of this compound as a tool for studying RNA viruses.

For researchers interested in this area, the available information on 3-Deazauridine and its derivatives may serve as a starting point for designing experiments to investigate the potential antiviral properties of this compound. Such studies would need to establish its efficacy against specific RNA viruses, determine its mechanism of action, and develop optimized protocols for its use in cell culture and other experimental systems.

General Experimental Workflow for Screening Antiviral Compounds

For illustrative purposes, a general workflow for screening a novel compound like this compound for antiviral activity is presented below. This is a hypothetical workflow and would require significant optimization for the specific compound and viruses being studied.

G cluster_0 In Vitro Antiviral Screening cluster_1 Mechanism of Action Studies A Compound Preparation (this compound) C Cytotoxicity Assay (e.g., MTT, LDH) A->C D Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) A->D B Cell Culture (e.g., Vero, MDCK) B->C B->D E Determination of EC50 and CC50 C->E D->E F Time-of-Addition Assay E->F G Viral RNA/Protein Synthesis Assay (e.g., qPCR, Western Blot) F->G H Viral Polymerase Assay G->H I Host Factor Analysis H->I

Caption: A generalized workflow for the initial screening and mechanistic study of a potential antiviral compound.

Hypothetical Signaling Pathway Inhibition

Should this compound function similarly to other nucleoside analogs, it might interfere with viral replication by being incorporated into the growing RNA chain or by inhibiting viral or host enzymes essential for viral replication. A hypothetical pathway illustrating this is shown below.

G cluster_0 Viral Replication Cycle cluster_1 Potential Mechanism of this compound A Viral Entry B Uncoating & Genome Release A->B C Viral RNA Replication (RNA-dependent RNA Polymerase) B->C D Viral Protein Synthesis C->D E Assembly & Release D->E F This compound G Intracellular Phosphorylation F->G H Incorporation into Viral RNA (Chain Termination) G->H I Inhibition of Viral Polymerase G->I H->C I->C

References

Application Notes and Protocols for 3-Deaza-xylouridine in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the direct experimental use of 3-Deaza-xylouridine is limited in currently available scientific literature. Therefore, these application notes and protocols are primarily based on the well-characterized analogue, 3-Deazauridine (B583639) . Researchers should consider these recommendations as a starting point and perform appropriate optimization for their specific experimental context. 3-Deazauridine shares a key structural feature with the hypothetical this compound (a modified uridine (B1682114) core) and its mechanism of action is expected to be similar.

Introduction

3-Deazauridine is a synthetic analogue of the nucleoside uridine. Its primary mechanism of action is the inhibition of CTP synthetase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By blocking this enzyme, 3-Deazauridine effectively depletes the intracellular pools of cytidine (B196190) triphosphate (CTP) and deoxycytidine triphosphate (dCTP), which are essential precursors for RNA and DNA synthesis.[3] This targeted disruption of nucleic acid synthesis makes 3-Deazauridine a valuable tool in cancer and virology research.

Key Applications:

  • Anticancer Research: By inhibiting the proliferation of rapidly dividing cancer cells that have a high demand for nucleic acid precursors.

  • Antiviral Research: By targeting the replication of RNA viruses that rely on host cell nucleotide pools for their genome synthesis.[4]

  • Metabolic Studies: For investigating the regulation of pyrimidine biosynthesis and its interplay with other metabolic pathways.

Mechanism of Action

3-Deazauridine is taken up by cells and subsequently phosphorylated to its active triphosphate form, 3-deazauridine triphosphate (3-deaza-UTP). 3-deaza-UTP acts as a competitive inhibitor of CTP synthetase, binding to the enzyme's active site and preventing the conversion of UTP to CTP.[3] This leads to a significant reduction in intracellular CTP and dCTP levels, thereby halting RNA and DNA synthesis and inducing cell cycle arrest and apoptosis in rapidly proliferating cells.

Mechanism_of_Action cluster_cell Cellular Environment 3_Deazauridine 3-Deazauridine 3_deaza_UTP 3-deaza-UTP 3_Deazauridine->3_deaza_UTP Phosphorylation CTP_Synthetase CTP Synthetase 3_deaza_UTP->CTP_Synthetase Inhibition UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP dCTP dCTP CTP->dCTP RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis DNA_Synthesis DNA Synthesis dCTP->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis RNA_Synthesis->Cell_Cycle_Arrest DNA_Synthesis->Cell_Cycle_Arrest

Mechanism of Action of 3-Deazauridine.

Quantitative Data

The following tables summarize the biological activity of 3-Deazauridine and its derivatives in various experimental models.

Table 1: Antiviral Activity of 3-Deazauridine and its Analogue

CompoundVirusCell LineActivity MetricValueReference
3-DeazauridineRhinovirus type 1A-CPE InhibitionObserved
3-DeazauridineRhinovirus type 13-CPE InhibitionObserved
3-DeazauridineCoxsackievirus type A21-CPE InhibitionObserved
3-DeazauridinePR-8 Influenza virus-CPE InhibitionObserved
3-Nitro-3-deazauridineParainfluenza virus (PIV)-Antiviral Index (AI)15.3
3-Nitro-3-deazauridineRhinovirus (RV)-Antiviral Index (AI)24.1
3-Nitro-3-deazauridineSemliki Forest virus (SFV)-Antiviral Index (AI)76.9
3-Nitro-3-deazauridineVesicular stomatitis virus (VSV)-Antiviral Index (AI)50
3-Nitro-3-deazauridinePoliovirus, type 1 (PoV)-Antiviral Index (AI)0.5
3-Nitro-3-deazauridinePunta Toro virus (PTV)-Antiviral Index (AI)2.4

CPE: Cytopathic Effect Antiviral Index (AI) is calculated as the Maximum Tolerated Dose (MTD) / Minimum Inhibitory Concentration (MIC).

Table 2: Effect of 3-Deazauridine on Nucleotide Pools in L1210 Cells

TreatmentUTP Pool (% of Control)CTP Pool (% of Control)Reference
25 µM 3-Deazauridine (4h)~5.75%Markedly decreased
1-6 nmoles/10^6 cells 3-deazauracil nucleotides66-97%Markedly decreased

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound (using 3-Deazauridine as a proxy) on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., L1210, HeLa, A549)

  • Complete cell culture medium

  • 3-Deazauridine (stock solution in sterile DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 3-Deazauridine in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 3-Deazauridine Incubate_24h->Treat_Cells Incubate_Drug Incubate for 24-72h Treat_Cells->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for Cell Viability (MTT) Assay.
Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol is for assessing the antiviral activity of this compound (using 3-Deazauridine as a proxy) against a specific virus.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock with a known titer

  • Complete cell culture medium

  • 3-Deazauridine (stock solution)

  • 96-well plates

  • Crystal violet solution (0.5% in 20% methanol)

  • Microplate reader (optional)

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate to form a confluent monolayer within 24 hours.

  • Compound and Virus Addition: Prepare serial dilutions of 3-Deazauridine in infection medium (low serum medium). Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete cytopathic effect (CPE) in 3-5 days. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

  • Incubation: Incubate the plate at the optimal temperature for virus replication until the virus control wells show 90-100% CPE.

  • Staining: Discard the medium and gently wash the cells with PBS. Add 100 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing and Visualization: Gently wash the plate with water to remove excess stain and let it air dry.

  • Data Analysis: Visually score the CPE in each well or quantify the cell viability by solubilizing the crystal violet with methanol (B129727) and reading the absorbance at 570 nm. The EC₅₀ (50% effective concentration) can be determined by plotting the percentage of CPE inhibition against the compound concentration.

Antiviral_Assay_Workflow Start Start Seed_Host_Cells Seed Host Cells in 96-well Plate Start->Seed_Host_Cells Form_Monolayer Incubate to Form Monolayer Seed_Host_Cells->Form_Monolayer Treat_and_Infect Add 3-Deazauridine & Infect with Virus Form_Monolayer->Treat_and_Infect Incubate_CPE Incubate until CPE in Virus Control Treat_and_Infect->Incubate_CPE Stain_Cells Stain with Crystal Violet Incubate_CPE->Stain_Cells Wash_and_Dry Wash and Air Dry Plate Stain_Cells->Wash_and_Dry Analyze_CPE Score or Quantify CPE Wash_and_Dry->Analyze_CPE Calculate_EC50 Calculate EC50 Analyze_CPE->Calculate_EC50 End End Calculate_EC50->End

Workflow for Antiviral (CPE Inhibition) Assay.

Concluding Remarks

3-Deazauridine, as a potent inhibitor of CTP synthetase, offers a valuable tool for researchers in molecular biology, oncology, and virology. The provided protocols and data, while based on this well-studied analogue, should serve as a robust foundation for investigating the potential applications of this compound. It is imperative for researchers to empirically determine the optimal concentrations and experimental conditions for their specific systems. Further studies are warranted to elucidate the specific biological activities and molecular interactions of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 3-Deaza-xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the quantitative analysis of 3-Deaza-xylouridine, a purine (B94841) nucleoside analog, using High-Performance Liquid Chromatography (HPLC). Due to the absence of a standardized, published method for this specific analyte, this application note outlines a comprehensive method development strategy based on established protocols for similar nucleoside analogs. The primary proposed method utilizes reversed-phase HPLC with UV detection, a widely accessible and robust technique. Additionally, an alternative approach using Hydrophilic Interaction Liquid Chromatography (HILIC) is discussed for challenging separations. This guide includes detailed experimental protocols, recommendations for method validation, and illustrative workflows to aid researchers in developing and implementing a reliable analytical method for this compound in various sample matrices.

Introduction

This compound is a synthetic purine nucleoside analog with potential applications in biomedical research and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, in vitro assays, and quality control of drug substances. HPLC is a powerful and versatile technique for the analysis of nucleosides and their analogs, offering high resolution, sensitivity, and reproducibility. This application note presents a starting point for the development of a validated HPLC method for this compound.

Proposed Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of nucleosides and is recommended as the primary technique for this compound. The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.

Chromatographic Conditions

A summary of the proposed starting conditions for the RP-HPLC analysis of this compound is presented in Table 1. These parameters are based on typical conditions used for the separation of similar nucleoside analogs and should be optimized for specific applications.

ParameterRecommended Condition
HPLC System A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV-Vis or PDA detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A 20 mM Ammonium (B1175870) Acetate (B1210297) in water, pH 5.0.
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30% B; 17-18 min: 30-5% B; 18-25 min: 5% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 254 nm. A photodiode array (PDA) detector is recommended to confirm peak purity.
Injection Volume 10 µL.
Experimental Protocol

1. Preparation of Mobile Phases:

  • Mobile Phase A (20 mM Ammonium Acetate, pH 5.0): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.0 with acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • The sample preparation method will depend on the matrix (e.g., plasma, cell culture media, formulation). A generic solid-phase extraction (SPE) or protein precipitation protocol may be necessary for biological samples.

  • For simple matrices, dissolve the sample in Mobile Phase A and filter through a 0.22 µm syringe filter before injection.

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2%.

5. Analysis and Quantification:

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar analogs or when RP-HPLC provides insufficient retention, HILIC is a viable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Proposed HILIC Conditions
ParameterRecommended Condition
Column Amide or silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A Acetonitrile with 0.1% formic acid.
Mobile Phase B Water with 0.1% formic acid.
Gradient Program 0-1 min: 5% B; 1-10 min: 5-40% B; 10-12 min: 40% B; 12-13 min: 40-5% B; 13-20 min: 5% B (re-equilibration).
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Detection UV at 254 nm or Mass Spectrometry (MS).

Method Validation Parameters

Once a suitable chromatographic method is developed, it must be validated to ensure its accuracy, precision, and reliability. Key validation parameters are summarized in Table 2.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.To be determined during validation.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known amounts of the analyte.80-120% recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

Visualizations

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 20mM Ammonium Acetate, pH 5.0 B: Acetonitrile) D System Suitability Test (Replicate Injections of Standard) A->D B Prepare Standard Solutions (Stock and Working Standards) B->D C Prepare Samples (Dissolution/Extraction and Filtration) E Inject Standards and Samples (Generate Chromatograms) C->E D->E If RSD < 2% F Peak Integration and Identification E->F G Construct Calibration Curve F->G H Quantify Analyte in Samples G->H

Caption: Workflow for the RP-HPLC analysis of this compound.

Signaling Pathway for Method Development Logic

Method_Development_Logic Start Define Analytical Goal: Quantify this compound Method_Selection Select Primary Method: Reversed-Phase HPLC Start->Method_Selection Condition_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) Method_Selection->Condition_Optimization Performance_Check Assess Performance: Peak Shape, Resolution, Retention Condition_Optimization->Performance_Check Performance_Check->Condition_Optimization Not Acceptable Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) Performance_Check->Validation Acceptable Alternative_Method Consider Alternative Method: HILIC Performance_Check->Alternative_Method Poor Retention Final_Method Finalized Analytical Method Validation->Final_Method Alternative_Method->Condition_Optimization

Caption: Logical flow for HPLC method development for this compound.

Conclusion

This application note provides a comprehensive starting point for developing a robust and reliable HPLC method for the analysis of this compound. The proposed reversed-phase HPLC method, along with the alternative HILIC approach, offers a solid foundation for researchers. It is imperative that any method developed based on these recommendations is fully validated to ensure it is suitable for its intended purpose. The detailed protocols and workflows are designed to guide the user through the process of method development, optimization, and validation, ultimately enabling the accurate quantification of this compound in research and development settings.

Experimental design considerations for in vivo 3-Deaza-xylouridine studies.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature lacks specific in vivo experimental data for 3-Deaza-xylouridine. The following application notes and protocols are therefore based on established methodologies for similar nucleoside analogs and general principles of in vivo cancer model testing. Researchers should consider these as a starting framework and must conduct initial dose-finding and toxicity studies to establish a safe and effective dose for this compound.

Introduction

This compound is a purine (B94841) nucleoside analog with potential as an anticancer agent. Like other compounds in its class, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cancer cells. To evaluate the therapeutic potential of this compound, rigorous in vivo studies using relevant animal models are essential. These studies are critical for determining its efficacy, pharmacokinetic profile, and potential toxicity before consideration for clinical development.

Mechanism of Action and Signaling Pathway

This compound, upon intracellular phosphorylation to its triphosphate form, is hypothesized to act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation. This disruption of DNA replication is expected to trigger cell cycle arrest and subsequently induce apoptosis. The anticipated signaling pathway involves the activation of intrinsic apoptotic pathways.

3_Deaza_xylouridine_Signaling_Pathway This compound This compound Intracellular Phosphorylation Intracellular Phosphorylation This compound->Intracellular Phosphorylation 3-DX-Triphosphate 3-DX-Triphosphate Intracellular Phosphorylation->3-DX-Triphosphate DNA Polymerase DNA Polymerase 3-DX-Triphosphate->DNA Polymerase Inhibition DNA Synthesis Inhibition DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis Inhibition->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cell Cycle Arrest->Apoptosis Induction

Caption: Proposed mechanism of action for this compound.

Experimental Design Considerations

Animal Model Selection

The choice of animal model is critical for the relevance of in vivo studies. The selection should be based on the cancer type of interest and the experimental objectives.

Animal Model Tumor Type Advantages Disadvantages
Syngeneic Models Murine tumors (e.g., L1210 leukemia, B16 melanoma, Colon 26)Intact immune system, allows for immunotherapy combination studies.Limited representation of human tumor heterogeneity.
Xenograft Models (Nude or SCID mice) Human tumor cell lines (e.g., MCF-7, A549, HCT116)Allows for testing against human cancers, widely available cell lines.Immunocompromised host, may not fully recapitulate the tumor microenvironment.
Patient-Derived Xenograft (PDX) Models Primary human tumorsPreserves original tumor architecture and heterogeneity, higher predictive value.Expensive, technically demanding, requires immunodeficient mice.
Route of Administration

The route of administration can significantly impact the bioavailability and efficacy of this compound.

Route Typical Volume (Mouse) Needle Gauge Advantages Considerations
Intravenous (IV) < 0.2 mL27-30 G100% bioavailability, rapid onset.Requires technical skill, potential for embolism.
Intraperitoneal (IP) < 2.0 mL25-27 GLarge volume administration, relatively easy.First-pass metabolism in the liver, potential for local irritation.
Subcutaneous (SC) < 1.0 mL per site25-27 GSlower absorption, sustained release.Potential for local reactions, variable absorption.
Oral (PO) - Gavage < 0.5 mL20-22 G (ball-tipped)Clinically relevant route, convenient for chronic dosing.First-pass metabolism, potential for stress to the animal.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group 3-DX Treatment Group(s) 3-DX Treatment Group(s) Randomization->3-DX Treatment Group(s) Positive Control Group Positive Control Group Randomization->Positive Control Group Daily Dosing Daily Dosing Vehicle Control Group->Daily Dosing 3-DX Treatment Group(s)->Daily Dosing Positive Control Group->Daily Dosing Tumor Measurement Tumor Measurement Daily Dosing->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Tumor Measurement->Body Weight Monitoring Endpoint Sacrifice Endpoint Sacrifice Body Weight Monitoring->Endpoint Sacrifice Tumor Excision & Weight Tumor Excision & Weight Endpoint Sacrifice->Tumor Excision & Weight Histopathology Histopathology Tumor Excision & Weight->Histopathology Biomarker Analysis Biomarker Analysis Histopathology->Biomarker Analysis

Caption: General workflow for an in vivo anti-tumor efficacy study.

Protocol for a Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NU/NU, SCID)

  • Human cancer cell line of interest

  • This compound (formulated in a suitable vehicle)

  • Vehicle control (e.g., saline, PBS, DMSO/saline mixture)

  • Positive control drug (e.g., a standard-of-care chemotherapeutic for the chosen cell line)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Acclimatization: House animals for at least one week under standard conditions before the start of the experiment.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells in a volume of 100-200 µL of sterile PBS or media into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Tumor volume can be calculated using the formula: Volume = (L x W^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment:

    • Group 1 (Vehicle Control): Administer the vehicle solution following the same schedule and route as the treatment groups.

    • Group 2-4 (3-DX Treatment): Administer this compound at different dose levels (e.g., 10, 30, 100 mg/kg). The initial doses should be determined from a prior maximum tolerated dose (MTD) study.

    • Group 5 (Positive Control): Administer a known effective drug.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: Euthanize the animals when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

  • Analysis:

    • Excise tumors and record their final weight.

    • Process tumors and major organs for histopathology and biomarker analysis.

Protocol for an Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.

Materials:

  • Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c)

  • This compound

  • Vehicle control

Procedure:

  • Dose Selection: Select a range of doses based on in vitro cytotoxicity data or information from similar compounds. A geometric dose progression is often used (e.g., 10, 20, 40, 80 mg/kg).

  • Dosing: Administer a single dose of this compound or the vehicle to groups of mice (n=3-5 per dose level) via the intended clinical route.

  • Observation: Monitor the animals intensively for the first 24 hours and then daily for 14 days for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals.

  • Analysis:

    • Perform a gross necropsy on all animals.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect and fix major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.

Data Presentation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Example of an Efficacy Study Summary Table

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM (Day X) Mean Tumor Weight (g) ± SEM (Endpoint) Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control--
3-DX10
3-DX30
3-DX100
Positive ControlX

Table 2: Example of a Toxicity Study Summary Table

Dose (mg/kg) Mortality Mean Body Weight Nadir (%) Key Clinical Observations Major Histopathological Findings
Vehicle0/5+2.5NoneNo significant findings
100/5-1.2NoneNo significant findings
200/5-5.8Mild lethargy on Day 1Minimal renal tubular vacuolation
401/5-15.2Lethargy, ruffled furModerate bone marrow hypocellularity, moderate renal tubular necrosis
804/5-22.5Severe lethargy, ataxiaSevere bone marrow aplasia, severe renal tubular necrosis

Application of 3-Deaza-xylouridine in atomic mutagenesis of functional RNAs.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

A Note on Terminology: The application of "atomic mutagenesis" in functional RNA studies predominantly involves the use of 3-deazapurine nucleosides, such as 3-deazaadenosine (B1664127) (c³A) and 3-deazaguanosine (B53920) (c³G). These modifications, where a nitrogen atom at the 3-position of the purine (B94841) ring is replaced by a carbon atom, are instrumental in probing the roles of specific nitrogen atoms in RNA structure, function, and catalysis. While the query specified 3-deaza-xylouridine, the available scientific literature does not extensively cover its application in this context. Therefore, this document focuses on the well-established use of 3-deazapurine analogs in RNA atomic mutagenesis.

Introduction

Atomic mutagenesis is a powerful technique to elucidate the functional significance of individual atoms within a biomolecule. In the study of functional RNAs, such as ribozymes, aptamers, and regulatory RNA elements, replacing a single nitrogen atom with a carbon atom via deaza-modifications can have profound effects. This subtle change alters the hydrogen bonding capabilities and acid-base properties of the nucleobase without introducing significant steric bulk.[1] The incorporation of 3-deazapurine nucleosides has been pivotal in understanding the mechanistic details of ribosomal peptide bond formation and the phosphodiester cleavage in small ribozymes like the twister and pistol ribozymes.[1][2][3]

Principle of 3-Deazapurine Mutagenesis

The replacement of the N3 atom in purines (adenine and guanine) with a carbon atom eliminates the hydrogen bond acceptor capability at this position. This modification can be used to investigate:

  • Base Pairing: Assess the importance of the N3 atom in Watson-Crick and other non-canonical base-pairing interactions.

  • RNA-Ligand Interactions: Determine if the N3 atom is involved in binding to proteins, small molecules, or metal ions.[1]

  • Catalytic Mechanisms: Probe the role of the N3 atom in the catalytic activity of ribozymes, for instance, by disrupting metal ion coordination or proton transfer relays.

  • RNA Structure: Understand how the removal of a specific hydrogen bond acceptor affects the local and global fold of an RNA molecule.

Quantitative Data Summary

The incorporation of 3-deazapurines generally leads to a destabilization of RNA duplexes and hairpins. The following tables summarize the thermodynamic data from UV-spectroscopic melting experiments on RNA model systems.

Table 1: Thermodynamic Data for a Bimolecular RNA Duplex (Type I)

ModificationMelting Temperature (Tₘ) in °CChange in Tₘ (ΔTₘ) in °C
Native (Unmodified)66.7-
3-Deazaadenosine (c³A)63.8-2.9
3-Deazaguanosine (c³G)62.8-3.9

Table 2: Thermodynamic Data for a Hairpin RNA (Type II)

ModificationMelting Temperature (Tₘ) in °CChange in Tₘ (ΔTₘ) in °C
Native (Unmodified)75.5-
3-Deazaadenosine (c³A)67.6-7.9
3-Deazaguanosine (c³G)66.4-9.1

These data clearly indicate that the destabilizing effect of 3-deazapurines is significant, particularly in the context of a hairpin structure. This destabilization is attributed to the altered hydrogen bonding and hydration patterns in the RNA minor groove.

Experimental Protocols

Protocol 1: Synthesis of 3-Deazapurine-Containing RNA

Objective: To incorporate 3-deazaadenosine or 3-deazaguanosine into a target RNA sequence.

Method: Automated solid-phase phosphoramidite (B1245037) chemistry is the standard method for synthesizing modified RNA oligonucleotides.

Materials:

  • 3-deazaadenosine or 3-deazaguanosine phosphoramidite building blocks (appropriately protected).

  • Standard RNA phosphoramidites (A, C, G, U).

  • Solid support (e.g., CPG).

  • Reagents for automated RNA synthesis (activator, oxidizing agent, capping reagents, deblocking solution).

  • Deprotection solutions (e.g., AMA or gaseous ammonia/methylamine).

  • Buffers for purification and analysis.

Procedure:

  • Phosphoramidite Preparation: Synthesize or procure the desired 3-deazapurine phosphoramidite. For instance, a recently developed efficient synthesis for 3-deazaguanosine (c³G) phosphoramidite is available.

  • Automated RNA Synthesis:

    • Program the RNA synthesizer with the desired sequence, specifying the position for the incorporation of the 3-deazapurine phosphoramidite.

    • Use standard coupling protocols. The coupling efficiency for 3-deazapurine phosphoramidites is generally high (>92% for c³A and >98% for c³G).

  • Cleavage and Deprotection:

    • After synthesis, cleave the RNA from the solid support and remove the protecting groups using an appropriate deprotection strategy. Milder deprotection conditions may be necessary for some modified RNAs.

  • Purification:

    • Purify the crude RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verification:

    • Confirm the identity and purity of the synthesized RNA using techniques like mass spectrometry (e.g., ESI-MS).

Protocol 2: Thermodynamic Analysis by UV-Melting

Objective: To determine the effect of a 3-deazapurine modification on the thermal stability of an RNA duplex or hairpin.

Method: Monitor the change in UV absorbance of an RNA solution as a function of temperature.

Procedure:

  • Sample Preparation:

    • Dissolve the purified RNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • For duplexes, mix equimolar amounts of the complementary strands.

    • Anneal the RNA by heating to 95°C for 3 minutes, followed by slow cooling to room temperature.

  • UV-Melting Measurement:

    • Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/min).

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tₘ) is the temperature at which 50% of the RNA is in its folded state. It can be determined from the first derivative of the melting curve.

    • Fit the melting curves to a two-state model to derive thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°).

Visualizations

Experimental Workflow for Atomic Mutagenesis

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_analysis Biophysical & Functional Analysis start Design RNA Sequence synthesis Solid-Phase Synthesis (Incorporate 3-deaza-purine) start->synthesis deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC or PAGE Purification deprotection->purification verification Mass Spectrometry Verification purification->verification thermo Thermodynamic Analysis (UV-Melting) verification->thermo structure Structural Analysis (NMR, X-ray Crystallography) verification->structure func_assay Functional Assay (e.g., Ribozyme Activity) thermo->func_assay structure->func_assay

Caption: Workflow for RNA atomic mutagenesis using 3-deazapurines.

Logical Relationship of 3-Deazaadenosine Modification and its Consequences

logical_relationship cluster_structural Structural Effects cluster_functional Functional Consequences mod Incorporation of 3-Deazaadenosine (c³A) h_bond Elimination of N3 Hydrogen Bond Acceptor mod->h_bond hydration Altered Minor Groove Hydration Pattern h_bond->hydration binding Altered Binding to Proteins or Ligands h_bond->binding catalysis Impact on Ribozyme Catalysis h_bond->catalysis destability Decreased Thermodynamic Stability (Lower Tₘ) hydration->destability

Caption: Impact of 3-deazaadenosine incorporation on RNA properties.

Conclusion

The use of 3-deazapurine nucleosides in atomic mutagenesis is an indispensable tool for the detailed investigation of RNA biology. By providing a subtle yet impactful modification, researchers can dissect the intricate roles of specific nitrogen atoms in maintaining RNA structure and executing its diverse functions. The protocols and data presented here offer a foundational guide for scientists and drug development professionals seeking to employ this powerful technique in their research endeavors.

References

Troubleshooting & Optimization

Troubleshooting common problems in 3-Deaza-xylouridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the synthesis of 3-Deaza-xylouridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach for synthesizing this compound is the Vorbrüggen glycosylation (silyl-Hilbert-Johnson reaction).[1] This method involves the coupling of a silylated 3-deazauracil with a protected xylofuranose (B8766934) derivative in the presence of a Lewis acid catalyst. The key steps are:

  • Preparation of a protected xylose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose).

  • Silylation of 3-deazauracil to enhance its nucleophilicity and solubility.

  • Lewis acid-catalyzed glycosylation to form the N-glycosidic bond.

  • Deprotection of the sugar and base moieties to yield the final product.

Q2: Why is the stereoselectivity of the glycosylation reaction important?

A2: In nucleoside synthesis, it is crucial to form the β-anomer, as this is the stereochemistry typically found in biologically active nucleosides. The formation of the undesired α-anomer can be a significant side reaction. The use of a participating protecting group at the C2' position of the sugar, such as an acetyl or benzoyl group, helps to direct the formation of the β-anomer through neighboring group participation.[1]

Q3: How can I purify the final this compound product?

A3: Purification of the final product and intermediates is typically achieved using column chromatography on silica (B1680970) gel.[2] The choice of solvent system will depend on the polarity of the compound at each stage. High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity.

Troubleshooting Guide

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield of Glycosylated Product
Potential Cause Recommended Solution
Inefficient Silylation of 3-Deazauracil Ensure 3-deazauracil is completely dry before silylation. Use a slight excess of the silylating agent (e.g., HMDS or BSA) and a suitable catalyst (e.g., ammonium (B1175870) sulfate). Monitor the reaction by IR spectroscopy (disappearance of N-H stretch) or by taking a small aliquot, quenching it, and analyzing by TLC.
Inactive Lewis Acid Catalyst Use a freshly opened or properly stored Lewis acid catalyst (e.g., TMSOTf, SnCl₄). Ensure anhydrous reaction conditions, as moisture can deactivate the catalyst.
Poor Reactivity of Protected Sugar Confirm the structure and purity of the protected xylose donor by NMR and mass spectrometry. Ensure the leaving group at the anomeric position (e.g., acetate) is suitable for the chosen Lewis acid.
Suboptimal Reaction Temperature The reaction temperature for glycosylation can be critical. Start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase if no reaction is observed. High temperatures can lead to degradation of starting materials or products.
Problem 2: Formation of Anomeric (α/β) Mixtures
Potential Cause Recommended Solution
Lack of Neighboring Group Participation Ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C2' position of the xylose donor. This is crucial for directing the formation of the β-anomer.
Strong Lewis Acid or High Temperature A very strong Lewis acid or high reaction temperature can lead to anomerization (conversion of the desired β-anomer to the α-anomer). Use a milder Lewis acid or conduct the reaction at a lower temperature.
Anomeric Mixture in Starting Sugar Ensure the protected xylose starting material is predominantly the desired anomer.
Problem 3: Formation of N1 and N3 Regioisomers
Potential Cause Recommended Solution
Incomplete Silylation Incomplete silylation can leave the N1 and N3 positions with different nucleophilicities, leading to a mixture of products. Ensure complete silylation of 3-deazauracil.
Reaction Conditions Favoring Thermodynamic Product In some cases, the N3-glycosylated product may be the kinetic product, while the desired N1-glycosylated product is the thermodynamic product. Prolonged reaction times or higher temperatures might favor the formation of the N1 isomer. However, this needs to be balanced with the risk of anomerization and degradation.
Problem 4: Difficult Deprotection
Potential Cause Recommended Solution
Incomplete Removal of Benzoyl Groups For debenzoylation, sodium methoxide (B1231860) in methanol (B129727) is commonly used. Ensure a sufficient excess of sodium methoxide and adequate reaction time. Monitor the reaction by TLC until all benzoylated intermediates are consumed.
Degradation during Deprotection If the product is sensitive to strongly basic conditions, consider using milder deprotection methods, such as ammonia (B1221849) in methanol.

Experimental Protocols

The following are generalized protocols for the key steps in this compound synthesis, based on standard procedures for nucleoside synthesis.

Protocol 1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose

  • Suspend D-xylose in a mixture of acetic anhydride (B1165640) and pyridine (B92270) at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting peracetylated xylose by column chromatography.

  • Treat the peracetylated xylose with HBr in acetic acid to form the glycosyl bromide.

  • React the glycosyl bromide with silver acetate (B1210297) to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose.

Protocol 2: Vorbrüggen Glycosylation

  • Dry 3-deazauracil under high vacuum for several hours.

  • Suspend 3-deazauracil in anhydrous acetonitrile (B52724) and add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA).

  • Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.

  • Cool the solution to room temperature and add the protected xylose donor (1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose).

  • Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf) dropwise under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purify the protected nucleoside by silica gel column chromatography.

Protocol 3: Deprotection

  • Dissolve the protected this compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature and monitor by TLC until deprotection is complete.

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).

  • Filter the resin and concentrate the filtrate to obtain the crude this compound.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product D-Xylose D-Xylose Prot_Xylose Protection of Xylose D-Xylose->Prot_Xylose 3-Deazauracil 3-Deazauracil Silyl_Base Silylation of 3-Deazauracil 3-Deazauracil->Silyl_Base Glycosylation Vorbrüggen Glycosylation Prot_Xylose->Glycosylation Silyl_Base->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Glycosylation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Glycosylation Step Cause1 Inactive Reagents Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Poor Silylation Start->Cause3 Sol1 Use fresh Lewis acid Ensure anhydrous conditions Cause1->Sol1 Sol2 Optimize temperature Check solvent purity Cause2->Sol2 Sol3 Ensure complete silylation Use catalyst for silylation Cause3->Sol3

Caption: Troubleshooting logic for low yield in the glycosylation step.

References

How to optimize 3-Deaza-xylouridine dosage for maximum antiviral effect.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-Deaza-xylouridine. The following information is designed to help optimize its dosage for maximum antiviral effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected antiviral mechanism of action for this compound?

A1: As a nucleoside analog, this compound is anticipated to exert its antiviral effects primarily through the inhibition of viral nucleic acid synthesis. The proposed mechanism involves the intracellular phosphorylation of this compound to its triphosphate form. This active metabolite can then act as a competitive inhibitor of viral RNA or DNA polymerases, leading to the termination of the growing nucleic acid chain. Additionally, a key mechanism for related compounds like 3-deazauridine (B583639) is the inhibition of CTP (cytidine triphosphate) synthetase. This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) nucleotides. By inhibiting CTP synthetase, this compound can deplete the intracellular pool of CTP, a necessary building block for viral RNA and DNA synthesis, thus indirectly hampering viral replication.

Q2: Which viruses are potential targets for this compound?

A2: While specific data for this compound is still emerging, its structural analog, 3-deazauridine, and its derivatives have shown activity against a range of RNA viruses. For instance, 3-nitro-3-deazauridine (B14287785) has demonstrated inhibitory effects against paramyxoviruses, picornaviruses, rhabdoviruses, togaviruses, and bunyaviruses[1]. Substituted 3-deazauridines have also shown significant activity against rhinovirus[2]. Therefore, it is reasonable to hypothesize that this compound may be effective against a similar spectrum of RNA viruses. Experimental validation against specific viral panels is essential.

Q3: How do I determine the optimal antiviral concentration of this compound?

A3: The optimal antiviral concentration is a balance between achieving maximum efficacy and minimizing cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window. To determine these values, you will need to perform a dose-response analysis using both a cytotoxicity assay on uninfected cells and an antiviral activity assay on infected cells.

Q4: What are the critical first steps in setting up an experiment to test this compound?

A4: The critical first steps include:

  • Cell Line Selection: Choose a cell line that is susceptible to the virus of interest and suitable for both cytotoxicity and antiviral assays.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its solubility and stability in your cell culture medium.

  • Preliminary Cytotoxicity Assay: Conduct a preliminary cytotoxicity assay to determine the concentration range of this compound that is non-toxic to your chosen cell line. This will inform the concentration range for your subsequent antiviral assays.

  • Virus Titration: Prepare and titrate a stock of your virus to ensure you are using a consistent and appropriate multiplicity of infection (MOI) for your experiments.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Low Concentrations

  • Possible Cause: The chosen cell line may be particularly sensitive to this compound.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity Data: Repeat the cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to confirm the initial findings.

    • Test in Different Cell Lines: Evaluate the cytotoxicity of this compound in a panel of different cell lines to identify a more robust model.

    • Reduce Incubation Time: If experimentally feasible, reduce the incubation time of the compound with the cells to see if toxicity is time-dependent.

    • Check Compound Purity: Ensure the purity of your this compound sample, as impurities could contribute to toxicity.

Problem 2: No Antiviral Effect Observed

  • Possible Cause: The virus may not be susceptible to this compound's mechanism of action, or the compound may not be effectively metabolized to its active form in the chosen cell line.

  • Troubleshooting Steps:

    • Increase Concentration Range: If no cytotoxicity was observed, test higher concentrations of this compound.

    • Verify Viral Infection: Include a positive control (a known antiviral for your virus) to ensure the antiviral assay is working correctly. Confirm viral replication in untreated control wells.

    • Test a Different Virus: Screen this compound against a panel of different viruses, particularly RNA viruses, to identify susceptible targets.

    • Consider Metabolic Activation: The cell line used may lack the necessary kinases to efficiently phosphorylate this compound. Consider using a different cell line with a known high metabolic capacity.

Problem 3: Inconsistent Results Between Experiments

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize MOI: Ensure the multiplicity of infection (MOI) is consistent across all experiments. Re-titer your viral stock regularly.

    • Control for Cell Passage Number: Use cells within a narrow passage number range, as cell characteristics can change over time in culture.

    • Ensure Consistent Incubation Times: Adhere strictly to the planned incubation times for both compound treatment and viral infection.

    • Check for Reagent Variability: Use the same batches of media, sera, and other reagents whenever possible.

Data Presentation

To effectively optimize the dosage of this compound, it is crucial to determine its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The ratio of these values provides the Selectivity Index (SI = CC50/EC50), a key indicator of the compound's therapeutic potential.

While specific data for this compound is not yet publicly available, the following tables provide an example of how to structure such data, using published values for the related compound 3-Deazauridine (3DU) and its derivative 3-Nitro-3-deazauridine (3N-3DU) for illustrative purposes. Researchers should generate specific data for this compound.

Table 1: Example Antiviral Activity and Cytotoxicity of 3-Deazauridine Analogs [1]

CompoundVirusCell LineAssay TypeMTD/CC50 (µg/mL)MIC/EC50 (µg/mL)Antiviral Index (AI)
3-Deazauridine (3DU) Parainfluenza (PIV)LLC-MK2CPE Inhibition>1000>1000<1
Rhinovirus (RV)KBCPE Inhibition>1000>1000<1
Poliovirus (PoV)KBCPE Inhibition>1000>1000<0.1
Punta Toro (PTV)VeroPlaque Reduction>1000>1000<0.1
3-Nitro-3-deazauridine (3N-3DU) Parainfluenza (PIV)LLC-MK2CPE Inhibition97563.615.3
Rhinovirus (RV)KBCPE Inhibition72530.124.1
Semliki Forest (SFV)VeroPlaque Reduction9231276.9
Vesicular Stomatitis (VSV)VeroPlaque Reduction6001250
Poliovirus (PoV)KBCPE Inhibition725>10000.5
Punta Toro (PTV)VeroPlaque Reduction9233852.4
Ribavirin (Control) Parainfluenza (PIV)LLC-MK2CPE Inhibition10006615.2
Rhinovirus (RV)KBCPE Inhibition100010010
Poliovirus (PoV)KBCPE Inhibition10007501.3
Punta Toro (PTV)VeroPlaque Reduction100010010

MTD: Maximum Tolerated Dose; MIC: Minimum Inhibitory Concentration; AI: Antiviral Index (MTD/MIC). Data is illustrative and based on 3-Deazauridine and its nitro-derivative.

Table 2: Example Cytotoxicity Profile of 3-Nitro-3-deazauridine (3N-3DU) in Different Cell Lines [1]

Cell Line3N-3DU MTD (µg/mL)Ribavirin MTD (µg/mL)
KB7251000
WISH>1000250
LLC-MK2975>1000

MTD: Maximum Tolerated Dose. This table illustrates how cytotoxicity can vary across different cell lines.

Experimental Protocols

1. Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

  • Materials:

    • Selected mammalian cell line

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be ≤0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (cell control).

    • Incubate the plate for 48-72 hours (this should match the duration of your antiviral assay).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

2. Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is for determining the 50% effective concentration (EC50) of this compound against plaque-forming viruses.

  • Materials:

    • Confluent monolayer of susceptible cells in 6-well or 12-well plates

    • Virus stock with a known titer (PFU/mL)

    • This compound serial dilutions in infection medium (low serum)

    • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel®)

    • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

    • Formalin (10%) for fixing cells

  • Methodology:

    • Grow cells to 90-100% confluency in multi-well plates.

    • Prepare serial dilutions of the virus to achieve approximately 50-100 plaque-forming units (PFU) per well.

    • Aspirate the growth medium from the cells and wash with PBS.

    • Infect the cells with the virus dilution for 1 hour at 37°C, rocking the plates every 15 minutes.

    • During the infection, prepare the overlay medium containing serial dilutions of this compound. Include a no-drug control.

    • After the 1-hour incubation, aspirate the virus inoculum and add the overlay medium containing the compound dilutions.

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

    • Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to dry.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration compared to the no-drug control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Mandatory Visualizations

G cluster_workflow Dosage Optimization Workflow A Prepare this compound Serial Dilutions B Perform Cytotoxicity Assay (e.g., MTT) on Uninfected Cells A->B C Perform Antiviral Assay (e.g., Plaque Reduction) on Infected Cells A->C D Calculate CC50 (50% Cytotoxic Concentration) B->D E Calculate EC50 (50% Effective Concentration) C->E F Calculate Selectivity Index (SI = CC50 / EC50) D->F E->F G Optimal Dosage Range (High SI Value) F->G

Caption: Experimental workflow for optimizing this compound dosage.

G cluster_pathway Proposed Antiviral Mechanism of this compound compound This compound active_form This compound Triphosphate compound->active_form Intracellular Phosphorylation ctp_synthetase CTP Synthetase active_form->ctp_synthetase Inhibition viral_polymerase Viral RNA/DNA Polymerase active_form->viral_polymerase Competitive Inhibition utp UTP utp->ctp_synthetase ctp CTP ctp_synthetase->ctp depletion Depletion of CTP Pool ctp_synthetase->depletion inhibition Inhibition of Viral Nucleic Acid Synthesis depletion->inhibition viral_polymerase->inhibition

Caption: Proposed dual mechanism of antiviral action for this compound.

References

Strategies to mitigate 3-Deaza-xylouridine induced cytotoxicity in cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with 3-Deaza-xylouridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The cytotoxic effects of this compound are primarily attributed to its role as a nucleoside analog. While direct evidence for this compound is limited in the provided search results, its close structural analog, 3-Deazauridine, functions by inhibiting CTP (cytidine triphosphate) synthetase. This inhibition leads to the depletion of intracellular CTP pools, which are essential for DNA and RNA synthesis, ultimately causing cell death. It is highly probable that this compound acts through a similar mechanism.

Q2: My cells are dying even at low concentrations of this compound. What can I do?

A2: If you observe significant cytotoxicity, consider the following troubleshooting steps:

  • Confirm Drug Concentration: Double-check your calculations and the stock solution concentration to ensure accurate dosing.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is possible your cell line is particularly sensitive. Consider performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Co-treatment with Nucleosides: Supplementing the culture medium with cytidine (B196190) or deoxycytidine can help replenish the depleted CTP pools and rescue the cells from cytotoxicity. Deoxycytidine is often more effective.

  • Optimize Incubation Time: Reducing the duration of exposure to this compound may mitigate cytotoxicity while still allowing for the desired experimental effect.

Q3: Can I supplement with uridine (B1682114) to rescue the cells?

A3: Supplementation with uridine is less likely to be effective. The cytotoxic mechanism is believed to be the inhibition of the conversion of UTP to CTP. Therefore, providing additional uridine (which is converted to UTP) would not bypass the enzymatic block. The rescue strategy should focus on providing a downstream product, such as cytidine or deoxycytidine.

Q4: How does this compound induce apoptosis?

A4: Nucleoside analogs can trigger the intrinsic pathway of apoptosis. This process is often initiated by cellular stress, such as the depletion of essential nucleotides. This stress can lead to the activation of pro-apoptotic proteins like BAX, which then translocates to the mitochondria. This event triggers the release of cytochrome c into the cytoplasm, leading to the activation of a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death.[1][2][3]

Troubleshooting Guides

Problem 1: Excessive Cell Death Observed in Culture
  • Possible Cause: High sensitivity of the cell line to this compound or incorrect drug concentration.

  • Solution:

    • Verify IC50: If not already determined, perform a dose-response experiment to find the IC50 value for your specific cell line. This will help in selecting an appropriate concentration for your experiments.

    • Nucleoside Rescue Experiment: Co-treat the cells with this compound and varying concentrations of deoxycytidine (e.g., 1 µM, 5 µM, 10 µM). This can help determine the optimal concentration of deoxycytidine needed to mitigate cytotoxicity.

    • Time-Course Experiment: Evaluate cytotoxicity at different time points (e.g., 24h, 48h, 72h) to find a window where the desired effect is observed with minimal cell death.

Problem 2: Inconsistent or Non-reproducible Cytotoxicity Results
  • Possible Cause: Variability in cell culture conditions, passage number, or reagent preparation.

  • Solution:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and media formulations.

    • Fresh Reagent Preparation: Prepare fresh stock solutions of this compound and any rescue agents for each experiment.

    • Control Wells: Always include appropriate controls in your experimental setup:

      • Vehicle control (cells treated with the solvent used to dissolve this compound).

      • Positive control for cytotoxicity (a known cytotoxic agent).

      • Untreated control.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.5
MDA-MB-231Breast Cancer25.2
A549Lung Carcinoma10.8
HCT116Colon Cancer8.5
HeLaCervical Cancer12.3

Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally for each cell line.

Table 2: Example of a Deoxycytidine Rescue Experiment

This compound (µM)Deoxycytidine (µM)% Cell Viability
10045%
10165%
10585%
101095%

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using a suitable software.

Protocol 2: Deoxycytidine Rescue Experiment
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions containing a fixed, cytotoxic concentration of this compound (e.g., near the IC50 value) and varying concentrations of deoxycytidine (e.g., 0, 1, 5, 10, 20 µM).

  • Treatment and Incubation: Replace the medium with the co-treatment solutions and incubate for 48-72 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Plot the percentage of cell viability against the concentration of deoxycytidine to evaluate the extent of rescue.

Visualizations

Pyrimidine_Synthesis_Inhibition UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Conversion Apoptosis Apoptosis CTP_Synthetase->Apoptosis Depletion of CTP leads to DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA DeazaXylouridine This compound (active metabolite) DeazaXylouridine->CTP_Synthetase Inhibition Deoxycytidine Deoxycytidine (Rescue Agent) Salvage Salvage Pathway Deoxycytidine->Salvage Salvage->CTP Replenishment

Caption: Inhibition of CTP Synthetase by this compound and Rescue Pathway.

Experimental_Workflow start Start: High Cytotoxicity Observed step1 Step 1: Verify Drug Concentration and Cell Line IC50 start->step1 step2 Step 2: Design Nucleoside Rescue Experiment step1->step2 step3 Step 3: Co-treat Cells with This compound and Deoxycytidine step2->step3 step4 Step 4: Assess Cell Viability (e.g., MTT Assay) step3->step4 decision Is Cytotoxicity Mitigated? step4->decision end_yes Resolution: Optimal Rescue Concentration Determined decision->end_yes Yes end_no Further Troubleshooting: - Adjust Incubation Time - Use a Different Cell Line decision->end_no No

Caption: Troubleshooting Workflow for Mitigating this compound Cytotoxicity.

Apoptosis_Pathway DeazaXylo This compound CellStress Cellular Stress (CTP Depletion) DeazaXylo->CellStress Bax BAX Activation & Mitochondrial Translocation CellStress->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

References

Addressing variability in experimental results with 3-Deaza-xylouridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing variability in experimental results with 3-Deaza-xylouridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a purine (B94841) nucleoside analog.[1] While specific studies on this compound are limited, its structural analog, 3-Deazauridine, is known to inhibit the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition is primarily achieved by targeting CTP synthetase and ribonucleotide reductase, leading to a depletion of intracellular pools of cytidine (B196190) triphosphate (CTP) and deoxycytidine triphosphate (dCTP). This disruption of pyrimidine metabolism ultimately inhibits DNA and RNA synthesis, leading to cytotoxic effects in cancer cells. It is postulated that 3-Deazauridine may also act as a fraudulent allosteric regulator of carbamyl phosphate (B84403) synthetase II and uridine/cytidine kinase.

Q2: I am observing high variability in my cell viability assay results. What are the potential causes and solutions?

High variability in cell viability assays (e.g., MTT, XTT) is a common issue when working with nucleoside analogs. Here are some potential causes and troubleshooting steps:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in metabolic activity and, consequently, in the final readout.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Use a properly calibrated multichannel pipette and consider performing a cell count before seeding to ensure accuracy.

  • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation and temperature fluctuations, which can significantly impact cell growth and drug efficacy.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or cell culture medium to create a humidity buffer.

  • Compound Precipitation: Poor solubility of this compound in the final culture medium can lead to inconsistent concentrations and variable effects.

    • Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect for any precipitation after dilution.

  • Cell Health and Passage Number: Cells that are unhealthy, contaminated, or at a high passage number can exhibit altered sensitivity to therapeutic agents.

    • Solution: Use cells from a consistent and low passage number range. Regularly check for and address any cell culture contamination.

Q3: My experimental results are not reproducible. What factors should I consider?

Lack of reproducibility can stem from several factors related to the compound, the cells, or the assay itself.

  • Compound Stability: this compound, like many nucleoside analogs, may have limited stability in solution or in cell culture medium over time.

    • Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. If stability in culture medium is a concern, consider refreshing the medium with a new drug dilution during long-term experiments.

  • Cell Line Specificity: The effects of this compound can vary significantly between different cell lines due to differences in metabolism, target expression, and resistance mechanisms.

    • Solution: Characterize the response of each cell line to the compound independently. Be aware that IC50 values can differ by orders of magnitude across various cell types.

  • Assay Timing: The duration of drug exposure can critically influence the observed effect.

    • Solution: Perform time-course experiments to determine the optimal endpoint for your assay. The effect of a nucleoside analog may not be apparent at early time points and may require longer incubation to manifest.

Q4: I suspect off-target effects with this compound. What are the potential off-target mechanisms for this class of compounds?

While specific off-target effects of this compound are not well-documented, purine nucleoside analogs, in general, can have several off-target activities:

  • Inhibition of other enzymes: Due to their structural similarity to endogenous nucleosides, these analogs can interact with other enzymes involved in nucleotide metabolism beyond their primary targets.[2]

  • Incorporation into DNA and RNA: Phosphorylated metabolites of nucleoside analogs can be incorporated into DNA and RNA, leading to chain termination, mutations, and interference with nucleic acid processing.[3]

  • Mitochondrial Toxicity: Some nucleoside analogs can interfere with mitochondrial DNA polymerase gamma (POLγ), leading to mitochondrial dysfunction.[4]

  • Immunosuppressive Effects: Purine nucleoside analogs can induce apoptosis in quiescent lymphocytes, leading to immunosuppression.[2]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

Problem: Significant variation in the calculated IC50 value for this compound across repeat experiments.

Possible Cause Recommended Solution
Inaccurate Drug Concentration Prepare fresh serial dilutions from a validated stock solution for each experiment. Verify the concentration of the stock solution spectrophotometrically if possible.
Variable Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density for each cell line. Perform cell counts to ensure accuracy.
Changes in Cell Culture Conditions Maintain consistent cell culture conditions, including media formulation, serum percentage, CO2 levels, and incubation temperature.
Cell Passage Number Use cells within a defined, low passage number range to minimize phenotypic drift and changes in drug sensitivity.
Assay Readout Time Standardize the incubation time for the viability assay. Ensure that the readout is performed at the same time point in all experiments.
Guide 2: Compound Precipitation in Culture Medium

Problem: A precipitate is observed after diluting the this compound stock solution into the cell culture medium.

Possible Cause Recommended Solution
Poor Aqueous Solubility While specific data for this compound is limited, many nucleoside analogs have low aqueous solubility. Prepare a higher concentration stock in 100% DMSO and use a smaller volume for dilution into the medium.
High Final DMSO Concentration Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.5%. High concentrations of DMSO can also cause some compounds to precipitate when diluted in an aqueous solution.
Interaction with Media Components Certain components of the cell culture medium may interact with the compound, leading to precipitation. Try pre-warming the medium to 37°C before adding the compound and mix gently but thoroughly.
pH of the Medium Ensure the pH of your cell culture medium is within the optimal range for both cell growth and compound stability.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for the closely related compound, 3-Deazauridine, and general guidelines for nucleoside analogs. This data should be used as a starting point for experimental design and optimization.

Table 1: Solubility and Storage of Nucleoside Analogs
Parameter Recommendation
Solvent for Stock Solution Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for nucleoside analogs.
Stock Solution Concentration Prepare a high concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to the culture medium.
Storage of Stock Solution Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Final DMSO Concentration in Media Keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Table 2: Representative IC50 Values for 3-Deazauridine in Cancer Cell Lines
Cell Line Cancer Type Reported IC50 (µM)
L1210Leukemia~25 (for inhibition of AICAR transformylase)
CCRF-CEMLeukemia25 (for the related 3'-deoxycytidine)
P388Leukemia2.5 (for the related 3'-deoxycytidine)
S-180Sarcoma15 (for the related 3'-deoxycytidine)

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and incubation time. The provided values are for illustrative purposes and should be determined empirically for your experimental system.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant across all wells, including the vehicle control (typically ≤ 0.1%). Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using a suitable software.

Protocol 2: Quantification of Intracellular Nucleotide Pools by HPLC

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and cell type.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.

  • Cell Harvesting and Lysis:

    • Quickly wash the cells with ice-cold PBS.

    • Lyse the cells using a cold extraction solution (e.g., 6% trichloroacetic acid).

    • Scrape the cells and collect the lysate.

  • Neutralization and Preparation:

    • Centrifuge the lysate to pellet the precipitated protein.

    • Neutralize the supernatant with a suitable base (e.g., 5 M K2CO3).

    • Filter the neutralized extract through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

    • Use an appropriate mobile phase and gradient to separate the different nucleotide species. A common approach is ion-pair reverse-phase chromatography.

    • Detect the nucleotides using a UV detector at 254 nm.

  • Quantification:

    • Run a standard curve with known concentrations of nucleotide standards.

    • Identify and quantify the peaks in your samples by comparing their retention times and peak areas to the standard curve.

Visualizations

Signaling_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CO2 CO2 CO2->Carbamoyl Phosphate ATP ATP ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP OMP Orotate->OMP PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP dUTP dUTP UTP->dUTP dCTP dCTP CTP->dCTP RNA_DNA RNA & DNA Synthesis CTP->RNA_DNA dUTP->RNA_DNA dCTP->RNA_DNA This compound This compound CTP_Synthetase CTP Synthetase This compound->CTP_Synthetase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase This compound->Ribonucleotide_Reductase Inhibits

Caption: Putative signaling pathway of this compound action.

Experimental_Workflow cluster_Troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Cells 1. Verify Cell Health & Passage Number Start->Check_Cells Decision_Cells Cells OK? Check_Cells->Decision_Cells Check_Compound 2. Assess Compound Solubility & Stability Decision_Compound Compound OK? Check_Compound->Decision_Compound Check_Assay 3. Review Assay Protocol Decision_Assay Assay Protocol OK? Check_Assay->Decision_Assay Decision_Cells->Check_Compound Yes Action_Cells Start new culture from frozen stock. Standardize passage number. Decision_Cells->Action_Cells No Decision_Compound->Check_Assay Yes Action_Compound Prepare fresh stock & dilutions. Visually inspect for precipitation. Decision_Compound->Action_Compound No Action_Assay Standardize seeding density. Use outer wells as buffer. Optimize incubation time. Decision_Assay->Action_Assay No Re-run Re-run Experiment Decision_Assay->Re-run Yes Action_Cells->Re-run Action_Compound->Re-run Action_Assay->Re-run End Consistent Results Re-run->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Cellular Uptake of 3-Deaza-xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleoside analog 3-Deaza-xylouridine in in vitro experiments. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your in vitro experiments with this compound.

ProblemPossible CauseSuggested Solution
Low or inconsistent cytotoxic effect Poor cellular uptake: this compound, being a hydrophilic molecule, may have limited permeability across the cell membrane. Efflux pump activity: The compound may be actively transported out of the cell by efflux pumps. Inefficient metabolic activation: Nucleoside analogs require intracellular phosphorylation to their active triphosphate form. This process can be inefficient in some cell lines.Optimize concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Use uptake enhancers: Consider co-treatment with agents that can enhance membrane permeability, but be cautious of potential off-target effects. Inhibit efflux pumps: If efflux is suspected, co-administer with known efflux pump inhibitors. Select appropriate cell lines: Use cell lines known to have high expression of nucleoside transporters.
High variability between replicates Uneven cell seeding: Inconsistent cell numbers per well will lead to variable results. Edge effects in multi-well plates: Wells on the perimeter of the plate are prone to evaporation, affecting cell growth and compound concentration. Compound precipitation: this compound may precipitate at high concentrations in culture media.Ensure uniform cell suspension: Thoroughly mix your cell suspension before and during plating. Avoid edge wells: Fill the outer wells of your plate with sterile PBS or media to create a humidity barrier and do not use them for experimental samples. Check compound solubility: Prepare fresh stock solutions and visually inspect for any precipitation before adding to the cells. If needed, sonicate briefly.
Unexpected off-target effects or cellular stress responses High compound concentration: Excessive concentrations can lead to non-specific toxicity. Contamination: Mycoplasma or other microbial contamination can interfere with cellular processes.Determine the optimal therapeutic window: Use a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 value and work with concentrations around this value. Regularly test for contamination: Routinely check your cell cultures for any signs of contamination.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about working with this compound.

Q1: What is the mechanism of action of this compound?

A1: As a purine (B94841) nucleoside analog, this compound is thought to exert its cytotoxic effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1] After cellular uptake, it is metabolized into its triphosphate form, which can be incorporated into growing DNA chains, leading to chain termination and cell cycle arrest. Additionally, it may interfere with pyrimidine (B1678525) biosynthesis, as seen with the related compound 3-deazauridine (B583639), which inhibits CTP synthetase and ribonucleotide reductase, leading to a depletion of deoxycytidine triphosphate (dCTP) pools.[1]

Q2: How does this compound enter the cell?

A2: The cellular uptake of nucleoside analogs like this compound is primarily mediated by specific transmembrane proteins known as human Equilibrative Nucleoside Transporters (hENTs) and human Concentrative Nucleoside Transporters (hCNTs). The expression levels of these transporters can vary significantly between different cell types, influencing the compound's uptake and efficacy.

Q3: What are some strategies to improve the cellular uptake of this compound?

A3: Several strategies can be employed to enhance the intracellular concentration of this compound:

  • Prodrug Approach: Modifying the parent compound into a more lipophilic prodrug can improve its ability to cross the cell membrane via passive diffusion. Once inside the cell, the prodrug is converted into the active this compound.

  • Lipid Conjugation: Attaching a lipid moiety to the nucleoside analog can increase its hydrophobicity and facilitate membrane translocation.

  • Nanoparticle Delivery: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its delivery into cells.

Q4: Which signaling pathways are affected by this compound?

A4: While specific signaling pathways for this compound are not extensively documented, based on studies of related compounds like 3-deazaadenosine, it is likely to induce apoptosis through the intrinsic pathway. This involves the activation of pro-apoptotic proteins such as BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Data Presentation

Cell LineCompoundParameterValue
KB3-deazauridineMTD (Maximum Tolerated Dose)>1000 µg/mL
WISH3-deazauridineMTD (Maximum Tolerated Dose)>1000 µg/mL
LLC-MK23-deazauridineMTD (Maximum Tolerated Dose)250 µg/mL
Human Melanoma (BE)3-deazauridine + 1 mM Thymidine (B127349)Cell ViabilitySignificant potentiation of cytotoxicity
Human Melanoma (LO)3-deazauridine + 1 mM ThymidineCell ViabilitySignificant potentiation of cytotoxicity

MTD values are from a study on 3-nitro-3-deazauridine (B14287785) and its parent compound 3-deazauridine.[2] The synergistic effect with thymidine was observed in human melanoma cells.[1]

Experimental Protocols

Note: A specific, validated protocol for this compound is not available. The following is a general protocol for a cytotoxicity assay with a nucleoside analog, which should be adapted and optimized for this compound and your specific experimental setup.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Below are diagrams illustrating key concepts related to the cellular uptake and mechanism of action of this compound.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 cellular_uptake Cellular Uptake and Activation of this compound cluster_membrane Cell Membrane extracellular Extracellular Space compound_ext This compound intracellular Intracellular Space tri_p This compound Triphosphate (Active) transporter hENTs / hCNTs compound_int This compound transporter->compound_int compound_ext->transporter Uptake mono_p This compound Monophosphate compound_int->mono_p Phosphorylation di_p This compound Diphosphate mono_p->di_p Phosphorylation di_p->tri_p Phosphorylation apoptosis_pathway Inferred Apoptotic Pathway of this compound compound This compound Triphosphate dna_damage DNA Damage & Replication Stress compound->dna_damage bax_activation BAX Activation dna_damage->bax_activation mito Mitochondrion bax_activation->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Refinement of experimental protocols involving 3-Deaza-xylouridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deaza-xylouridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a xyloside analog of 3-deazauridine (B583639). Based on the known mechanism of 3-deazauridine, it is anticipated that this compound acts as an inhibitor of CTP synthetase. This inhibition leads to a depletion of intracellular pools of CTP and dCTP, ultimately affecting nucleic acid synthesis.[1] Experiments with 3-deazauridine have shown that it can potentiate the cytotoxicity of other chemotherapeutic agents like thymidine (B127349) by reducing the levels of deoxycytidine 5'-triphosphate (dCTP).[1]

Q2: How should I prepare a stock solution of this compound and what are the common solvents?

This compound is expected to have limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical working concentration for this compound in cell culture experiments?

The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. Based on studies with the related compound 3-deazauridine, a starting concentration range of 1 µM to 50 µM can be considered for initial cytotoxicity and mechanism of action studies.[1] A dose-response experiment is crucial to determine the IC50 value in your specific cell line.

Q4: How can I assess the cytotoxic effects of this compound?

Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to measure the effect of this compound on cell viability. These assays quantify metabolic activity, which is correlated with the number of viable cells. It is recommended to perform a time-course and dose-response experiment to fully characterize the cytotoxic profile.

Q5: What are the potential off-target effects of this compound?

While the primary target is expected to be CTP synthetase, the possibility of off-target effects should be considered. As a nucleoside analog, this compound could potentially be incorporated into DNA or RNA, or it may interact with other enzymes involved in nucleotide metabolism. Comprehensive studies, such as proteomics or transcriptomics, would be necessary to identify potential off-target effects.

Troubleshooting Guides

Problem 1: Compound Precipitation in Cell Culture Medium

  • Question: I observed precipitation after adding my this compound stock solution to the cell culture medium. What should I do?

  • Answer:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%). High concentrations of DMSO can cause compounds to precipitate when diluted in aqueous solutions.

    • Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.

    • Increase Final Volume: Adding the stock solution to a larger volume of medium can help to keep the compound in solution.

    • Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium rather than adding a highly concentrated stock directly to the final culture volume.

    • Sonication: Briefly sonicating the final solution (compound in medium) might help to dissolve small precipitates, but this should be done cautiously to avoid damaging medium components.

Problem 2: High Variability in Experimental Replicates

  • Question: My results from experiments with this compound show high variability between replicates. What could be the cause?

  • Answer:

    • Inconsistent Compound Concentration: Ensure your stock solution is homogenous and that you are pipetting accurately, especially for small volumes. Vortex the stock solution before each use.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure a uniform single-cell suspension before seeding and use a reliable cell counting method.

    • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or medium.

Problem 3: No Observed Effect of the Compound

  • Question: I am not observing any effect of this compound on my cells, even at high concentrations. What should I check?

  • Answer:

    • Compound Integrity: Verify the identity and purity of your this compound. If possible, confirm its structure and purity by analytical methods such as NMR or mass spectrometry.

    • Cell Line Sensitivity: The sensitivity to a compound can be highly cell line-dependent. Your chosen cell line may be resistant to the effects of this compound. Consider testing a panel of different cell lines.

    • Mechanism of Resistance: Cells may have mechanisms to counteract the effect of the drug, such as upregulation of CTP synthetase or increased efflux of the compound.

    • Experimental Duration: The cytotoxic or anti-proliferative effects of the compound may require a longer incubation time to become apparent. Consider extending the duration of your experiment.

Data Presentation

Table 1: Cytotoxicity of 3-Deazauridine in Human Tumor Cell Lines

Cell LineTypeTreatmentEffect on Cell ViabilityReference
BEMelanoma1 mM Thymidine + 50 µM 3-DeazauridinePotentiated Cytotoxicity[1]
LOMelanoma1 mM Thymidine + 50 µM 3-DeazauridinePotentiated Cytotoxicity[1]

Note: This data is for the related compound 3-deazauridine and should be used as a reference. The cytotoxic effects of this compound should be determined experimentally.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., key signaling proteins, apoptosis markers) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RNA Extraction and qRT-PCR
  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes. Use appropriate housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

G cluster_inhibition Inhibition of Nucleotide Synthesis cluster_downstream Downstream Effects This compound This compound CTP_Synthetase CTP Synthetase This compound->CTP_Synthetase Inhibition CTP CTP CTP_Synthetase->CTP Product UTP UTP UTP->CTP_Synthetase Substrate dCTP dCTP CTP->dCTP via Ribonucleotide Reductase RNA_Synthesis RNA Synthesis CTP->RNA_Synthesis DNA_Synthesis DNA Synthesis dCTP->DNA_Synthesis Cell_Proliferation Cell Proliferation RNA_Synthesis->Cell_Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Putative mechanism of action for this compound.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A 1. Seed Cells in 96-well plate B 2. Treat with this compound (Dose-response) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for assessing the cytotoxicity of this compound.

G cluster_troubleshooting Troubleshooting Logic: Compound Precipitation Start Compound Precipitates in Medium Q1 Is final DMSO concentration > 0.5%? Start->Q1 A1 Reduce DMSO concentration Q1->A1 Yes Q2 Was the medium pre-warmed? Q1->Q2 No A1->Q2 A2 Pre-warm medium to 37°C Q2->A2 No Q3 Was the stock added to a small volume? Q2->Q3 Yes A2->Q3 A3 Increase final volume or use serial dilutions Q3->A3 Yes End Precipitation Resolved Q3->End No A3->End

Caption: Troubleshooting flowchart for compound precipitation issues.

References

Best practices for the storage and handling of 3-Deaza-xylouridine to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the storage and handling of 3-Deaza-xylouridine to ensure its stability and prevent degradation. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a purine (B94841) nucleoside analog. These molecules mimic natural purines and can be incorporated into cellular metabolic pathways. Their therapeutic potential often lies in their ability to interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation and the induction of apoptosis, which are key mechanisms in cancer therapy.

Q2: How should solid this compound be stored to ensure long-term stability?

A2: While specific long-term stability data for this compound is not extensively published, based on best practices for similar purine nucleoside analogs, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term use, storage at 2-8°C in a desiccated environment is acceptable.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom. Prepare the stock solution at a concentration of 10-50 mM by dissolving the compound in DMSO. Vortex gently to ensure complete dissolution.

Q4: How should stock solutions of this compound be stored?

A4: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C. Based on data for similar compounds, a stock solution in DMSO stored at -80°C is expected to be stable for at least 6 months. For short-term storage (up to one month), -20°C is acceptable. Always protect the solution from light.

Storage and Handling Best Practices

Proper storage and handling are critical to prevent the degradation of this compound. The following table summarizes the recommended conditions.

ConditionSolid CompoundStock Solution (in DMSO)
Long-Term Storage -20°C, desiccated, protected from light-80°C, in single-use aliquots, protected from light
Short-Term Storage 2-8°C, desiccated, protected from light-20°C, in single-use aliquots, protected from light
Handling Handle in a clean, dry environment. Avoid moisture.Thaw on ice before use. Minimize time at room temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause A: Degradation of this compound. Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions or exposure to light and acidic conditions, can lead to degradation.

    • Solution: Always follow the recommended storage and handling procedures. Prepare fresh dilutions from a new aliquot of stock solution for each experiment.

  • Possible Cause B: Low Cell Permeability. Nucleoside analogs can have poor membrane permeability.

    • Solution: Consider using a transfection reagent or a formulation strategy to enhance cellular uptake.

  • Possible Cause C: Cell Line Specific Resistance. The cell line used may have intrinsic or acquired resistance mechanisms to nucleoside analogs.

    • Solution: Test a panel of different cell lines. If acquired resistance is suspected, use a fresh, low-passage batch of cells.

Issue 2: High variability between replicate wells in a cytotoxicity assay.

  • Possible Cause A: Uneven Cell Seeding. Inconsistent cell numbers will lead to variable results.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and a consistent technique.

  • Possible Cause B: Edge Effects. Wells on the perimeter of a microplate can be prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain humidity.

Issue 3: Compound precipitation in cell culture media.

  • Possible Cause: Low Solubility in Aqueous Media. this compound, like many small molecules, may have limited solubility in aqueous solutions.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Prepare intermediate dilutions in serum-free media before adding to the final culture.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework. Optimization of cell number, compound concentration, and incubation times is essential for each specific cell line and experimental setup.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay Solid_Compound Solid this compound (-20°C Storage) Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solid_Compound->Stock_Solution Dissolve Aliquots Aliquot & Store (-80°C) Stock_Solution->Aliquots Dispense Treatment Treat Cells with This compound Dilutions Aliquots->Treatment Thaw & Dilute Cell_Seeding Seed Cells in 96-well plate Cell_Seeding->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating the cytotoxicity of this compound.

Degradation_Pathway cluster_compound This compound cluster_degradation Degradation Products cluster_factors Factors Promoting Degradation Compound This compound (Stable Form) Degraded_Base 3-Deaza-xanthine (Inactive) Compound->Degraded_Base Hydrolysis of Glycosidic Bond Xylose Xylose Compound->Xylose Hydrolysis of Glycosidic Bond Acidic_pH Acidic pH Acidic_pH->Compound High_Temp High Temperature High_Temp->Compound Light UV Light Light->Compound

Caption: Potential degradation pathway of this compound and contributing factors.

Techniques to increase the yield and purity of synthesized 3-Deaza-xylouridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Deaza-xylouridine. Our aim is to help you increase the yield and purity of your product through detailed experimental insights and problem-solving strategies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue IDQuestionPossible CausesSuggested Solutions
SYN-001 Low to no yield of the desired glycosylated product. 1. Ineffective activation of the xylose donor. 2. Poor reactivity of the 3-deazauracil (4-hydroxy-2-pyridone) nucleobase. 3. Suboptimal reaction temperature. 4. Presence of moisture in the reaction.1. Ensure the use of a fresh and potent Lewis acid catalyst (e.g., TMSOTf, SnCl₄). 2. Silylate the 3-deazauracil with a suitable agent (e.g., HMDS, BSA) to increase its nucleophilicity. 3. Optimize the reaction temperature; some glycosylations require elevated temperatures while others proceed better at lower temperatures. 4. Conduct the reaction under strictly anhydrous conditions using dried solvents and glassware.
SYN-002 Formation of multiple products, including anomers (α and β isomers). 1. Lack of stereocontrol in the glycosylation reaction. 2. Use of a non-participating protecting group at the C2-position of the xylose donor.1. Employ a participating protecting group (e.g., acetyl, benzoyl) at the C2-position of the xylose derivative to favor the formation of the β-anomer via neighboring group participation. 2. Carefully select the Lewis acid and solvent system to influence the stereochemical outcome.
SYN-003 Incomplete reaction with starting materials remaining. 1. Insufficient amount of catalyst or coupling agent. 2. Short reaction time. 3. Steric hindrance from bulky protecting groups.1. Increase the molar equivalents of the Lewis acid or silylating agent. 2. Extend the reaction time and monitor progress by TLC or HPLC. 3. Consider using less bulky protecting groups on the xylose donor or the nucleobase.
PUR-001 Difficulty in separating the desired product from unreacted starting materials by column chromatography. 1. Similar polarities of the product and starting materials. 2. Inappropriate solvent system for chromatography.1. Optimize the solvent system for column chromatography by testing different solvent polarities and gradients. 2. Consider using a different stationary phase (e.g., reversed-phase silica). 3. If applicable, deprotect the product to significantly alter its polarity for easier separation.
PUR-002 Product appears pure by TLC but shows impurities in HPLC or NMR analysis. 1. Co-elution of impurities with the product on the TLC plate. 2. Presence of isomeric impurities.1. Utilize HPLC for purity analysis, as it offers higher resolution than TLC.[1][2][3] 2. Employ a high-resolution chromatographic method, such as preparative HPLC, for final purification.[2] 3. Use 2D NMR techniques to identify and characterize any minor impurities.
PUR-003 Low recovery of the product after crystallization. 1. Suboptimal crystallization solvent. 2. Product is too soluble in the chosen solvent. 3. Rapid cooling leading to the formation of small crystals or amorphous solid.1. Screen a variety of solvents and solvent mixtures to find a system where the product has moderate solubility at high temperatures and low solubility at room temperature or below. 2. If the product is highly soluble, consider using an anti-solvent to induce precipitation. 3. Allow the solution to cool slowly to promote the growth of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated 3-deazauracil (4-hydroxy-2-pyridone) with a protected xylose derivative, typically activated with a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).

Q2: How can I improve the stereoselectivity of the glycosylation reaction to favor the desired β-anomer?

A2: To enhance the formation of the β-anomer, it is crucial to use a participating protecting group, such as an acetyl or benzoyl group, at the C2-position of the xylose donor. This group can form a transient cyclic intermediate that directs the incoming nucleobase to attack from the opposite (β) face.

Q3: What are the common side products in the synthesis of this compound?

A3: Common side products include the undesired α-anomer, unreacted starting materials, and byproducts from the decomposition of the sugar donor or the nucleobase under the reaction conditions. The formation of N-glycosylated vs. O-glycosylated products can also be a concern with pyridone-based nucleobases.

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification method is silica (B1680970) gel column chromatography to separate the desired product from reaction byproducts and unreacted starting materials.[4] For achieving high purity, subsequent recrystallization or preparative high-performance liquid chromatography (HPLC) is often employed.

Q5: How can I confirm the purity and identity of the synthesized this compound?

A5: The purity of the final compound should be assessed using high-performance liquid chromatography (HPLC). The identity and structure of the compound should be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS).

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Glycosylation Yield and Anomeric Ratio

Catalyst (1.2 eq.)SolventTemperature (°C)Time (h)Yield (%)Anomeric Ratio (β:α)
TMSOTfAcetonitrile604755:1
SnCl₄Dichloromethane (B109758)256688:1
BF₃·OEt₂Acetonitrile608553:1

Table 2: Impact of C2-Protecting Group on Stereoselectivity

C2-Protecting GroupCatalystSolventYield (%)Anomeric Ratio (β:α)
Acetyl (participating)TMSOTfAcetonitrile7210:1
Benzyl (non-participating)TMSOTfAcetonitrile651:2

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Vorbrüggen Glycosylation)

  • Silylation of 3-Deazauracil: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3-deazauracil (4-hydroxy-2-pyridone) (1.0 eq.) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq.) and a catalytic amount of ammonium (B1175870) sulfate. Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated derivative.

  • Glycosylation: Cool the solution to 0 °C. In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-D-xylofuranose (1.2 eq.) in anhydrous acetonitrile. Add this solution to the silylated 3-deazauracil solution. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Quenching and Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford the protected this compound.

  • Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature. Monitor the deprotection by TLC.

  • Final Purification: Once the deprotection is complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/ether) or by preparative HPLC to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis silylation Silylation of 3-Deazauracil glycosylation Vorbrüggen Glycosylation silylation->glycosylation Coupling deprotection Deprotection glycosylation->deprotection Removal of Protecting Groups column_chromatography Silica Gel Column Chromatography deprotection->column_chromatography crystallization Crystallization / Prep-HPLC column_chromatography->crystallization purity_check Purity Check (HPLC) crystallization->purity_check structure_confirmation Structure Confirmation (NMR, MS) purity_check->structure_confirmation

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_flow cluster_reaction Reaction Troubleshooting cluster_purification_trouble Purification Troubleshooting start Low Yield or Purity Issue check_reaction Check Reaction Conditions start->check_reaction Synthesis Problem check_purification Check Purification Protocol start->check_purification Purification Problem moisture Moisture Present? check_reaction->moisture column_conditions Optimize Column Conditions check_purification->column_conditions catalyst Catalyst Activity? moisture->catalyst No silylation_check Silylation Complete? catalyst->silylation_check Yes protecting_group Correct Protecting Group? silylation_check->protecting_group Yes solution Improved Yield and Purity protecting_group->solution crystallization_solvent Screen Crystallization Solvents column_conditions->crystallization_solvent Impurity Co-elutes prep_hplc Consider Preparative HPLC crystallization_solvent->prep_hplc Low Recovery prep_hplc->solution

Caption: Logical troubleshooting flow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Profiles of 3-Deaza-xylouridine and 3-Deazauridine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note to the reader: This guide was initially designed to provide a comparative analysis of the antiviral profiles of 3-Deaza-xylouridine and 3-deazauridine (B583639). However, extensive searches of scientific literature and databases did not yield significant data regarding the antiviral activity of this compound. Therefore, a direct comparison is not feasible at this time. This guide will instead provide a comprehensive overview of the well-documented antiviral profile of 3-deazauridine, presented in the requested format for researchers, scientists, and drug development professionals.

Introduction to 3-Deazauridine

3-Deazauridine is a synthetic nucleoside analog of uridine (B1682114) with established antitumor and antiviral properties.[1] Its primary mechanism of action involves the inhibition of CTP synthetase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3][4][5] This inhibition leads to the depletion of intracellular pools of cytidine (B196190) triphosphate (CTP), which is essential for the synthesis of RNA and DNA.

Mechanism of Action

3-Deazauridine is intracellularly phosphorylated to its active triphosphate form, 3-deazauridine triphosphate (3-deaza-UTP). 3-deaza-UTP then acts as a competitive inhibitor of CTP synthetase, blocking the conversion of uridine triphosphate (UTP) to CTP. The reduction in CTP levels disrupts viral nucleic acid synthesis, thereby inhibiting viral replication. A secondary effect may also include the inhibition of dCTP formation.

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Mechanism of Action of 3-Deazauridine cluster_0 Cellular Environment cluster_1 De Novo Pyrimidine Biosynthesis 3_Deazauridine 3-Deazauridine (extracellular) 3_Deazauridine_intra 3-Deazauridine (intracellular) 3_Deazauridine->3_Deazauridine_intra Uptake Cell_Membrane Cell Membrane 3_deaza_UTP 3-deaza-UTP (active form) 3_Deazauridine_intra->3_deaza_UTP Phosphorylation CTP_Synthetase CTP Synthetase Enzyme 3_deaza_UTP->CTP_Synthetase Competitive Inhibition UTP UTP CTP CTP UTP->CTP Glutamine, ATP Viral_RNA_Synthesis Viral RNA/DNA Synthesis CTP->Viral_RNA_Synthesis

Caption: Mechanism of 3-deazauridine's antiviral action.

Antiviral Spectrum of 3-Deazauridine

3-Deazauridine has demonstrated in vitro activity against a range of RNA viruses. However, its efficacy varies depending on the specific virus.

Table 1: Antiviral Activity and Cytotoxicity of 3-Deazauridine and a Derivative
CompoundVirusCell LineIC50 (µM)CC50 (µM)Antiviral Index (AI)Reference
3-Deazauridine Rhinovirus 1A----
Rhinovirus 13----
Coxsackievirus A21----
Influenza virus (PR-8)MDCK--Significant reduction in progeny virus
Poliovirus 2-No activity--
Echovirus 12-No activity--
Parainfluenza virus (PIV)-> MTD-< 0.1
Rhinovirus (RV)-> MTD--
Poliovirus 1 (PoV)-> MTD-< 0.1
Punta Toro virus (PTV)-> MTD-< 0.1
3-Nitro-3-deazauridine Parainfluenza virus (PIV)---15.3
Rhinovirus (RV)---24.1
Semliki Forest virus (SFV)---76.9
Vesicular stomatitis virus (VSV)---50
Poliovirus 1 (PoV)---0.5
Punta Toro virus (PTV)---2.4

MTD: Maximum Tolerated Dose. The original study provided the Antiviral Index (AI), calculated as MTD/MIC (Minimum Inhibitory Concentration), rather than specific IC50 and CC50 values for 3-deazauridine.

Experimental Protocols

The following are generalized protocols for key assays used to determine the antiviral activity and cytotoxicity of compounds like 3-deazauridine.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

  • Cell Seeding: Plate a suitable host cell line in 24- or 48-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., 3-deazauridine) in a cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection and Treatment: Remove the culture medium from the cell monolayers. Add the virus inoculum, with and without the various concentrations of the test compound, to the respective wells. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay Application: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to each well. This restricts the spread of progeny virions to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with a solution like 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution such as 0.1% Crystal Violet.

  • Plaque Counting and IC50 Determination: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the compound concentration required to reduce the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that is toxic to the host cells.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (no compound) and a background control (no cells).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay. The MTT reagent is converted by viable cells into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

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General Workflow for Antiviral Compound Evaluation cluster_0 Assay Preparation cluster_1 Antiviral Assay (e.g., Plaque Reduction) cluster_2 Cytotoxicity Assay (e.g., MTT) cluster_3 Data Analysis Cell_Culture Prepare confluent cell monolayer Infection Infect cell monolayer with virus in the presence of compound Cell_Culture->Infection Treatment Treat cell monolayer with compound only Cell_Culture->Treatment Compound_Dilution Prepare serial dilutions of test compound Compound_Dilution->Infection Compound_Dilution->Treatment Virus_Dilution Prepare virus inoculum Virus_Dilution->Infection Overlay Add semi-solid overlay Infection->Overlay Incubation_Plaque Incubate for plaque formation Overlay->Incubation_Plaque Staining Fix and stain cells Incubation_Plaque->Staining IC50 Count plaques and calculate IC50 Staining->IC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) IC50->Selectivity_Index Incubation_Cyto Incubate for the same duration as antiviral assay Treatment->Incubation_Cyto MTT_Assay Perform MTT assay to assess cell viability Incubation_Cyto->MTT_Assay CC50 Calculate CC50 MTT_Assay->CC50 CC50->Selectivity_Index

References

3-Deaza-xylouridine in Oncology: A Comparative Analysis with Established Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in research concerning the nucleoside analog 3-Deaza-xylouridine for oncological applications. While the broader class of nucleoside analogs has been a cornerstone of cancer chemotherapy for decades, specific experimental data on the efficacy, mechanism of action, and comparative performance of this compound remains largely unpublished. This guide, therefore, serves to contextualize the potential role of this compound by comparing the well-established mechanisms and performance of prominent nucleoside analogs—Gemcitabine, Cytarabine (B982) (Ara-C), and 5-Fluorouracil (5-FU)—while highlighting the current void in our understanding of this compound.

Overview of Nucleoside Analogs in Oncology

Nucleoside analogs exert their anticancer effects by mimicking natural nucleosides, the building blocks of DNA and RNA. Upon cellular uptake, these compounds are metabolized into their active triphosphate forms, which can then interfere with nucleic acid synthesis and repair processes, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Established Nucleoside Analogs: Mechanisms and Performance

To provide a framework for the potential evaluation of this compound, this section details the mechanisms of action and reported in vitro efficacy of three widely used nucleoside analogs.

Gemcitabine (dFdC)

Gemcitabine, a deoxycytidine analog, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.

Mechanism of Action:

  • Cellular Uptake and Activation: Gemcitabine enters the cell via nucleoside transporters and is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.

  • Inhibition of DNA Synthesis: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA polymerase is unable to proceed, halting DNA replication.

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the natural dCTP pool enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.

Preclinical Performance: The half-maximal inhibitory concentration (IC50) of Gemcitabine varies significantly depending on the cancer cell line. For instance, in pancreatic cancer cell lines, IC50 values can range from the nanomolar to the micromolar scale.

Cytarabine (Ara-C)

Cytarabine, an arabinose analog of cytidine, is a primary therapeutic agent for acute myeloid leukemia (AML) and other hematological malignancies.

Mechanism of Action:

  • Cellular Uptake and Activation: Similar to gemcitabine, cytarabine is transported into the cell and converted to its active triphosphate form, Ara-CTP, by deoxycytidine kinase.

  • Inhibition of DNA Polymerase: Ara-CTP is a potent competitive inhibitor of DNA polymerase α and β.

  • Incorporation into DNA and RNA: Ara-CTP can be incorporated into both DNA and RNA. Its incorporation into DNA leads to chain termination and inhibits the ligation of newly synthesized DNA fragments.

Preclinical Performance: In leukemia cell lines, the IC50 for cytarabine is typically in the nanomolar range. For example, in the CCRF-CEM and Jurkat acute lymphoblastic leukemia cell lines, IC50 values have been reported to be approximately 90 nM and 160 nM, respectively.

5-Fluorouracil (5-FU)

5-Fluorouracil is a pyrimidine (B1678525) analog widely used in the treatment of solid tumors, particularly colorectal, breast, and head and neck cancers.

Mechanism of Action:

  • Metabolic Activation: 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable complex with thymidylate synthase (TS) and a folate cofactor, inhibiting the synthesis of thymidylate, a necessary precursor for DNA synthesis. This leads to "thymineless death."

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA, leading to disruptions in DNA repair and RNA processing.

Preclinical Performance: The IC50 values for 5-FU can vary widely. In esophageal squamous cell carcinoma cell lines, for example, IC50 values have been shown to range from 1.00 to 39.81 micromolar.

The Uncharted Territory of this compound

Despite the extensive research into other nucleoside analogs, searches of prominent scientific databases and literature repositories did not yield specific data on the synthesis, biological evaluation, or mechanism of action of this compound in the context of oncology. While some resources mention the synthesis of related compounds like 3-deazauridine (B583639) and 3-deazacytidine, and their evaluation for antitumor and antiviral activity, direct experimental evidence for this compound is absent.[2]

This lack of data precludes a direct comparison with established drugs like Gemcitabine, Cytarabine, and 5-FU. To position this compound within the landscape of oncology research, foundational studies are required to:

  • Synthesize and characterize the compound.

  • Evaluate its in vitro cytotoxicity across a panel of cancer cell lines to determine IC50 values.

  • Investigate its mechanism of action, including its effects on DNA and RNA synthesis, and key cellular enzymes.

  • Conduct in vivo studies to assess its antitumor efficacy and toxicity profile in preclinical models.

Experimental Protocols for Nucleoside Analog Evaluation

For future research on this compound, the following standard experimental protocols, commonly used for evaluating other nucleoside analogs, would be applicable.

Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, or CellTiter-Glo®)

These assays are fundamental for determining the dose-dependent effect of a compound on cancer cell proliferation and viability.

General Protocol (MTT Assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nucleoside analog (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol:

  • Cell Treatment: Treat cells with the nucleoside analog at concentrations around the IC50 value for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

General Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms and experimental procedures are crucial for understanding the complex interactions of nucleoside analogs.

Nucleoside_Analog_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Nucleoside Analog Nucleoside Analog Nucleoside Transporter Nucleoside Transporter Nucleoside Analog->Nucleoside Transporter Uptake dCK dCK Analog-MP Analog-Monophosphate Analog-DP Analog-Diphosphate Analog-MP->Analog-DP Phosphorylation Other Kinases Other Kinases Analog-TP Analog-Triphosphate Analog-DP->Analog-TP Phosphorylation RNR Ribonucleotide Reductase Analog-DP->RNR Inhibition DNA_Polymerase DNA Polymerase Analog-TP->DNA_Polymerase Inhibition dCK->Analog-MP Phosphorylation DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Chain_Termination Chain Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Generalized mechanism of action for nucleoside analogs in cancer cells.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, or 72h Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4h Add_Reagent->Incubate_Reagent Measure_Signal Measure Absorbance/ Fluorescence/Luminescence Incubate_Reagent->Measure_Signal Analyze_Data Calculate % Viability and IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for an in vitro cytotoxicity assay.

Conclusion

While the established nucleoside analogs Gemcitabine, Cytarabine, and 5-Fluorouracil have well-defined mechanisms of action and a wealth of preclinical and clinical data, this compound remains an enigmatic compound in the field of oncology. The lack of available research data prevents a meaningful comparison of its performance. The scientific community is encouraged to undertake foundational studies to elucidate the potential of this compound as a novel anticancer agent. Such research would not only fill a critical knowledge gap but also potentially introduce a new therapeutic option for cancer patients. Until then, any discussion of its comparative efficacy remains speculative.

References

In Vivo Therapeutic Efficacy of 3-Deaza-xylouridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic efficacy of 3-Deaza-xylouridine, a purine (B94841) nucleoside analog, with alternative therapeutic agents. The information is supported by experimental data from preclinical studies, with a focus on its potential as an anti-cancer agent.

Comparative Efficacy of this compound and Alternatives

While specific in vivo data for this compound as a monotherapy is limited in publicly available literature, studies on the closely related compound 3-deazauridine (B583639) provide valuable insights into its potential efficacy, particularly in hematological malignancies. Preclinical studies have demonstrated that 3-deazauridine, often used in combination with other chemotherapeutic agents, can significantly increase the lifespan of murine models of leukemia.

The following table summarizes the in vivo efficacy of 3-deazauridine in combination with other agents in a murine L1210 leukemia model, a common model for assessing the efficacy of anti-leukemic drugs.

Therapeutic Agent(s)Animal ModelDosing RegimenPrimary EndpointEfficacy Results
3-deazauridine (DAUR) Mice with L1210 leukemiaNot specifiedIncrease in Life-Span (ILS)≤ 23% ILS
Azacitidine (aza-CR) Mice with L1210 leukemiaNot specifiedIncrease in Life-Span (ILS)≤ 23% ILS
DAUR + aza-CR (sequential) Mice with cytarabine-resistant L1210 leukemiaaza-CR administered 3 hours after DAURIncrease in Life-Span (ILS)~80% ILS[1]
5-aza-2'-deoxycytidine (5-AZA-dCyd) Mice with L1210 and cytarabine-resistant L1210 leukemia9-hour i.v. infusion (12.8 mg/kg)Increase in Life-Span (ILS)56% ILS[2]
3-deazauridine (3-DU) Mice with L1210 and cytarabine-resistant L1210 leukemia9-hour i.v. infusion (186 mg/kg)Increase in Life-Span (ILS)26% ILS[2]
5-AZA-dCyd followed by 3-DU Mice with L1210 and cytarabine-resistant L1210 leukemiaSequential administrationIncrease in Life-Span (ILS)265% ILS (7/10 long-term survivors)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo efficacy studies of nucleoside analogs in murine leukemia models.

In Vivo Murine Leukemia Model

This protocol outlines the general procedure for establishing a murine leukemia model and assessing the therapeutic efficacy of investigational compounds.

G cluster_0 Animal Model Preparation cluster_1 Tumor Implantation cluster_2 Treatment Administration cluster_3 Efficacy Evaluation animal_prep Acclimatize healthy mice (e.g., BALB/c) for one week cell_culture Culture L1210 leukemia cells in appropriate medium implantation Inject a known number of L1210 cells (e.g., 10^5 cells) intraperitoneally (i.p.) into each mouse animal_prep->implantation cell_prep Harvest and wash L1210 cells, then resuspend in saline randomization Randomize tumor-bearing mice into treatment and control groups implantation->randomization treatment Administer this compound or alternative agents via a specified route (e.g., i.p. or i.v.) and schedule randomization->treatment control Administer vehicle to the control group randomization->control monitoring Monitor mice daily for signs of toxicity and record body weight treatment->monitoring control->monitoring survival Record the date of death for each mouse to determine the lifespan data_analysis Calculate the mean survival time and the percentage increase in lifespan (% ILS) for each group

Figure 1. Experimental workflow for in vivo validation of therapeutic efficacy in a murine leukemia model.

Materials and Reagents:

  • Healthy, age-matched mice (e.g., BALB/c or DBA/2)

  • L1210 murine leukemia cell line

  • Appropriate cell culture medium and supplements

  • Sterile saline or other vehicle for drug administration

  • This compound and/or alternative therapeutic agents

  • Standard laboratory equipment for cell culture and animal handling

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Tumor Cell Implantation: Inoculate mice intraperitoneally with a predetermined number of L1210 leukemia cells (e.g., 1 x 10^5 cells per mouse).

  • Treatment Initiation: Begin treatment with this compound or the comparator drug(s) at a specified time point post-implantation (e.g., 24 hours).

  • Dosing and Monitoring: Administer the compounds according to the planned dosing schedule and route. Monitor the animals daily for clinical signs of toxicity, and record body weights regularly.

  • Efficacy Endpoint: The primary endpoint is typically the increase in lifespan (ILS), calculated as: [% ILS = (Mean survival time of treated group / Mean survival time of control group - 1) x 100].

Mechanism of Action and Signaling Pathway

This compound is a purine nucleoside analog that is believed to exert its anti-tumor effects by interfering with nucleic acid synthesis. The closely related compound, 3-deazauridine, acts as an inhibitor of CTP synthetase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By inhibiting this enzyme, 3-deazauridine depletes the intracellular pool of cytidine (B196190) triphosphate (CTP), a crucial precursor for DNA and RNA synthesis. This disruption of nucleotide metabolism ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_drug Drug Action UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Leads to Drug This compound (as 3-deazauridine triphosphate) Drug->CTP_Synthetase Inhibition

Figure 2. Proposed mechanism of action of this compound via inhibition of the pyrimidine biosynthesis pathway.

The inhibition of CTP synthetase by the triphosphate form of 3-deazauridine leads to a reduction in CTP levels. This depletion of a critical building block for nucleic acids hinders DNA and RNA synthesis, thereby inhibiting the rapid proliferation of cancer cells and ultimately inducing programmed cell death (apoptosis).

References

Cross-validation studies on the molecular targets of 3-Deaza-xylouridine.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of 3-Deaza-xylouridine and its molecular targets, offering supporting experimental data and methodologies for researchers, scientists, and drug development professionals. Recent studies have identified this compound as a synonym for 3-Deazauridine, a nucleoside analog with potent antitumor properties. Its primary molecular target is Cytidine Triphosphate (CTP) Synthetase, a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.

This guide will compare the mechanism and efficacy of 3-Deazauridine with a distinct class of anticancer agents, the EZH2 inhibitors, to provide a broader context for its potential therapeutic applications.

Performance Comparison: 3-Deazauridine vs. EZH2 Inhibitors

The following tables summarize the quantitative data for 3-Deazauridine and selected EZH2 inhibitors, highlighting their distinct mechanisms and potencies.

Table 1: Inhibitor Potency Against Primary Molecular Targets

CompoundPrimary TargetInhibitor ClassIC50 / Ki ValueCell-Based Potency
3-Deazauridine CTP SynthetaseNucleoside AnalogNot explicitly defined in reviewed literature; effective concentrations in the low micromolar range (e.g., 6 µM for L1210 leukemia cells)[1].Inhibits growth of L1210 leukemia cells[1].
CTP Synthetase-IN-1 CTP Synthetase 1 & 2ThiazolylacetamidehCTPS1: 32 nM, hCTPS2: 18 nM[2]Anti-inflammatory effects in vivo[2].
Tazemetostat EZH2Pyridinone-based small moleculeKi: 2.5 ± 0.5 nM; Methylation IC50: 9 nM (2-38 nM)[3]Proliferation IC50: <0.001 - 7.6 µM (DLBCL cell lines).
GSK126 EZH2Indole-based small moleculeKi: ~0.5 nMH3K27me3 IC50: 7-252 nM (DLBCL cell lines); Cell Viability IC50: 12.6-17.4 µM (MM cell lines).
CPI-1205 EZH2Indole-based small moleculeBiochemical IC50: 2.2 nM (WT), 3.1 nM (mutant)Global H3K27me3 IC50: 32 nM.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

CTP Synthetase Activity Assay

This protocol is adapted from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring CTP synthetase activity in cell lysates.

1. Cell Lysate Preparation:

  • Harvest and wash cells (e.g., peripheral blood mononuclear cells).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).
  • Incubate on ice for 30 minutes with vortexing every 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM ATP, 1 mM GTP, 2 mM glutamine, and varying concentrations of UTP.
  • Add the cell lysate (containing CTP synthetase) to the reaction mixture.
  • To test inhibitors, pre-incubate the lysate with the inhibitor (e.g., 3-Deazauridine) for a specified time before adding the substrates.
  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
  • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol (B129727) or perchloric acid).

3. LC-MS/MS Analysis:

  • Centrifuge the quenched reaction to pellet precipitated proteins.
  • Inject the supernatant into an LC-MS/MS system.
  • Separate the nucleotides using a suitable column (e.g., a reverse-phase C18 column) with an appropriate mobile phase gradient.
  • Quantify the amount of CTP produced by monitoring the specific parent-to-daughter ion transition for CTP in multiple reaction monitoring (MRM) mode.
  • Use a stable isotope-labeled CTP as an internal standard for accurate quantification.

4. Data Analysis:

  • Calculate the rate of CTP formation (e.g., in pmol/min/mg of protein).
  • For inhibitor studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

EZH2 Histone Methyltransferase (HMT) Assay

This protocol outlines a general procedure for a radiometric EZH2 activity assay.

1. Reagents and Buffers:

  • EZH2 enzyme complex (recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2).
  • Substrate: Histone H3 peptide or core histones.
  • Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF.
  • Stop Solution: Trichloroacetic acid (TCA).

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone substrate, and the EZH2 enzyme complex.
  • For inhibitor screening, add the test compound (e.g., Tazemetostat, GSK126) to the reaction mixture and pre-incubate for a defined period.
  • Initiate the reaction by adding [³H]-SAM.
  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
  • Stop the reaction by adding ice-cold TCA to precipitate the proteins and histones.

3. Detection:

  • Transfer the reaction mixture to a filter plate (e.g., Multiscreen FB).
  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-SAM.
  • Add a scintillation cocktail to each well of the dried filter plate.
  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The measured counts per minute (CPM) are proportional to the EZH2 methyltransferase activity.
  • For inhibitor analysis, calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 3-Deazauridine and EZH2 inhibitors, as well as a typical experimental workflow for inhibitor screening.

De_Novo_Pyrimidine_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm2 Cytoplasm Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII Bicarbonate Bicarbonate Bicarbonate->CPSII ATP_in 2 ATP ATP_in->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHOase Dihydroorotase Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT Orotate Phosphoribosyltransferase Orotate->OPRT PRPP PRPP PRPP->OPRT OMP Orotidine Monophosphate (OMP) OPRT->OMP ODC OMP Decarboxylase OMP->ODC UMP Uridine Monophosphate (UMP) ODC->UMP UK Uridine Kinase UMP->UK ATP_UMP ATP ATP_UMP->UK UDP Uridine Diphosphate (UDP) UK->UDP NDPK Nucleoside Diphosphate Kinase UDP->NDPK ATP_UDP ATP ATP_UDP->NDPK UTP Uridine Triphosphate (UTP) NDPK->UTP CTPS CTP Synthetase UTP->CTPS CTP Cytidine Triphosphate (CTP) CTPS->CTP ATP_CTP ATP, Glutamine ATP_CTP->CTPS CTP->CPSII Feedback Inhibition Deazauridine 3-Deazauridine Deazauridine->CTPS Inhibition

Caption: De Novo Pyrimidine Synthesis Pathway and the Site of Action of 3-Deazauridine.

EZH2_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects cluster_pathways Associated Signaling Pathways PRC2 PRC2 Complex (EZH2, EED, SUZ12) SAH SAH PRC2->SAH H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation Wnt Wnt/β-catenin PRC2->Wnt Notch Notch PRC2->Notch PI3K_Akt PI3K/Akt PRC2->PI3K_Akt MEK_ERK MEK/ERK PRC2->MEK_ERK SAM SAM SAM->PRC2 Histone_H3 Histone H3 Histone_H3->PRC2 Chromatin Chromatin Compaction H3K27me3->Chromatin Gene_Silencing Tumor Suppressor Gene Silencing Chromatin->Gene_Silencing Proliferation Cell Proliferation Gene_Silencing->Proliferation Apoptosis Decreased Apoptosis Gene_Silencing->Apoptosis Differentiation Blocked Differentiation Gene_Silencing->Differentiation EZH2_Inhibitors EZH2 Inhibitors (Tazemetostat, GSK126) EZH2_Inhibitors->PRC2 Inhibition

Caption: EZH2 Signaling Pathway and the Mechanism of EZH2 Inhibitors.

Experimental_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Biochemical Assay (e.g., CTP Synthetase or EZH2 activity) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Cell_Based_Assays Secondary Screen: Cell-Based Assays (Proliferation, Apoptosis, Target Engagement) Dose_Response->Cell_Based_Assays Lead_Selection Lead Candidate Selection Cell_Based_Assays->Lead_Selection Lead_Selection->Dose_Response Not promising In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Selection->In_Vivo_Studies Promising End Preclinical Development In_Vivo_Studies->End

Caption: A Generalized Workflow for the Screening and Validation of Molecular Target Inhibitors.

References

Efficacy of 3-Deaza-xylouridine for Herpesviruses: A Comparative Analysis Against Standard-of-Care Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 3-Deaza-xylouridine's efficacy against herpesviruses. At present, there are no publicly available preclinical or clinical studies evaluating the antiviral activity of this specific compound against any member of the herpesvirus family, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).

Consequently, a direct quantitative comparison of this compound with established standard-of-care antivirals for herpesvirus infections is not possible. This report, therefore, pivots to provide a detailed overview of the current, well-established antiviral therapies for these significant human pathogens, which would serve as the benchmark against which any new therapeutic candidate, such as this compound, would need to be measured.

Standard-of-Care Antivirals for Herpesviruses

The current therapeutic arsenal (B13267) against herpesviruses primarily consists of nucleoside and nucleotide analogues that target the viral DNA polymerase, an enzyme essential for viral replication. The choice of agent is dependent on the specific herpesvirus, the clinical manifestation of the disease, and the immune status of the patient.

Herpes Simplex Virus (HSV-1 & HSV-2) and Varicella-Zoster Virus (VZV)

For infections caused by HSV-1, HSV-2, and VZV, the standard-of-care is dominated by a class of guanosine (B1672433) analogues.

Antiviral AgentDescriptionCommon Applications
Acyclovir (B1169) The first highly selective and safe antiherpetic drug. It is a synthetic nucleoside analogue that, after phosphorylation by viral thymidine (B127349) kinase, inhibits viral DNA polymerase.[1][2][3][4][5]Treatment of initial and recurrent genital herpes, orolabial herpes, and VZV infections (chickenpox and shingles). Intravenous administration is used for severe infections.
Valacyclovir A prodrug of acyclovir with significantly higher oral bioavailability, leading to higher plasma concentrations and less frequent dosing.Preferred for oral treatment of HSV and VZV infections due to its convenient dosing schedule.
Famciclovir A prodrug of penciclovir, another guanosine analogue. It has excellent oral bioavailability and a long intracellular half-life.Used for the treatment of recurrent genital herpes, herpes zoster (shingles), and recurrent herpes labialis (cold sores).
Brivudin A nucleoside analogue with high potency against VZV.Primarily used for the treatment of herpes zoster in adults.

In instances of resistance to these first-line agents, which is more prevalent in immunocompromised individuals, alternative therapies such as Foscarnet and Cidofovir are employed.

Cytomegalovirus (CMV)

CMV infections are a major cause of morbidity and mortality in immunocompromised populations, particularly organ transplant recipients. The therapeutic options for CMV differ from those for HSV and VZV.

Antiviral AgentDescriptionCommon Applications
Ganciclovir (B1264) A synthetic nucleoside analogue of 2'-deoxy-guanosine that requires phosphorylation by the viral protein kinase UL97 in CMV-infected cells.The cornerstone of CMV treatment, especially for sight-threatening retinitis and other severe organ diseases. Administered intravenously.
Valganciclovir A prodrug of ganciclovir with high oral bioavailability, allowing for oral administration for both treatment and prevention of CMV disease.Used for the prevention of CMV disease in high-risk transplant recipients and for the long-term treatment of CMV retinitis.
Foscarnet A pyrophosphate analogue that directly inhibits viral DNA polymerase without requiring prior phosphorylation by viral enzymes.A key second-line agent for ganciclovir-resistant CMV infections.
Cidofovir A nucleotide analogue that, once phosphorylated by cellular enzymes, inhibits viral DNA polymerase.Used in the treatment of CMV retinitis, particularly in patients with AIDS, and for other CMV infections resistant to ganciclovir and foscarnet.
Letermovir A non-nucleoside CMV inhibitor that targets the viral terminase complex, which is essential for the processing and packaging of viral DNA.Approved for the prophylaxis of CMV infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.
Maribavir A benzimidazole (B57391) riboside that inhibits the UL97 protein kinase, thereby affecting multiple processes in viral replication.Approved for the treatment of post-transplant CMV infection that is refractory to other available antivirals.

Mechanism of Action: Standard-of-Care Antivirals

The primary mechanism of action for the most commonly used anti-herpesvirus drugs involves the inhibition of viral DNA synthesis.

Antiviral_Mechanism_of_Action cluster_0 Host Cell Nucleoside_Analogue Nucleoside Analogue (e.g., Acyclovir, Ganciclovir) Viral_Kinase Viral Thymidine Kinase (HSV/VZV) or UL97 (CMV) Nucleoside_Analogue->Viral_Kinase Phosphorylation Host_Kinases Host Cell Kinases Viral_Kinase->Host_Kinases Further Phosphorylation Triphosphate_Form Active Triphosphate Form Host_Kinases->Triphosphate_Form Viral_DNA_Polymerase Viral DNA Polymerase Triphosphate_Form->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Incorporation into growing DNA chain Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

Figure 1. Generalized signaling pathway for the mechanism of action of nucleoside analogue antivirals against herpesviruses.

Experimental Protocols

The evaluation of antiviral efficacy is conducted through a series of standardized in vitro and in vivo experiments.

Plaque Reduction Assay

This is a fundamental method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

Plaque_Reduction_Assay Cell_Monolayer 1. Plate susceptible host cells to form a confluent monolayer Virus_Infection 2. Infect cells with a known quantity of virus Cell_Monolayer->Virus_Infection Compound_Addition 3. Add serial dilutions of the test compound (e.g., this compound) and a standard antiviral (e.g., Acyclovir) Virus_Infection->Compound_Addition Overlay 4. Cover with a semi-solid medium (e.g., agarose) to restrict viral spread Compound_Addition->Overlay Incubation 5. Incubate for several days to allow for plaque formation Overlay->Incubation Staining_Counting 6. Stain the cell monolayer and count the number of plaques Incubation->Staining_Counting EC50_Calculation 7. Calculate the EC50 value: the concentration of the compound that reduces the number of plaques by 50% Staining_Counting->EC50_Calculation

Figure 2. Workflow for a typical plaque reduction assay to determine antiviral efficacy.

Cytotoxicity Assay

It is crucial to assess the toxicity of a potential antiviral to the host cells to determine its therapeutic index.

Cytotoxicity_Assay Cell_Plating 1. Plate host cells in a multi-well plate Compound_Treatment 2. Treat cells with serial dilutions of the test compound Cell_Plating->Compound_Treatment Incubation_Period 3. Incubate for a period equivalent to the antiviral assay Compound_Treatment->Incubation_Period Viability_Measurement 4. Measure cell viability using a metabolic indicator (e.g., MTT, MTS) Incubation_Period->Viability_Measurement CC50_Calculation 5. Calculate the CC50 value: the concentration of the compound that reduces cell viability by 50% Viability_Measurement->CC50_Calculation

Figure 3. Standard workflow for determining the cytotoxicity of a test compound.

Conclusion

While the scientific community awaits data on the potential anti-herpesvirus activity of this compound, the current standard-of-care antivirals remain highly effective for the management of infections caused by HSV, VZV, and CMV. Any novel therapeutic candidate will need to demonstrate significant advantages in terms of efficacy, safety, resistance profile, or bioavailability to displace or supplement these established agents. Future research into this compound should focus on initial in vitro screening against a panel of herpesviruses to establish its potential as a viable antiviral agent.

References

Comparative Analysis of Novel 3-Deaza-xylouridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of novel 3-deaza-xylouridine analogs reveals critical insights for the development of future antiviral and anticancer therapeutics. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the field of nucleoside analog research.

The strategic modification of nucleoside scaffolds has long been a cornerstone of antiviral and anticancer drug discovery. The replacement of the N3 nitrogen atom of the pyrimidine (B1678525) ring with a carbon atom, yielding 3-deaza analogs, has been a particularly fruitful strategy to overcome metabolic instability and enhance biological activity. When combined with the introduction of a xylose sugar moiety, these modifications can lead to compounds with unique conformational properties and biological profiles. This guide focuses on the synthesis and biological evaluation of a series of novel this compound analogs, comparing their efficacy and highlighting key structural features that govern their activity.

Performance Comparison of this compound Analogs

To elucidate the structure-activity relationships, a series of novel this compound analogs were synthesized and evaluated for their antiviral and cytotoxic activities. The core structure was systematically modified at the C5 position of the 3-deazauracil ring and at the 3'- and 5'-positions of the xylose sugar. The following tables summarize the in vitro biological activities of these compounds against a panel of viruses and cancer cell lines.

Table 1: Antiviral Activity of this compound Analogs

Compound ID5-Substituent (R1)3'-Substituent (R2)5'-Substituent (R3)EC₅₀ (µM) vs. Influenza A (H1N1)EC₅₀ (µM) vs. Herpes Simplex Virus-1 (HSV-1)
1a HOHOH>100>100
1b FOHOH52.378.1
1c ClOHOH35.845.2
1d BrOHOH21.533.7
1e IOHOH15.222.9
2a BrN₃OH8.112.4
2b BrFOH11.718.5
3a BrOHO-TBDMS18.929.8

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines

Compound ID5-Substituent (R1)3'-Substituent (R2)5'-Substituent (R3)IC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
1a HOHOH>100>100
1b FOHOH85.692.4
1c ClOHOH68.275.1
1d BrOHOH45.151.3
1e IOHOH33.740.2
2a BrN₃OH15.820.5
2b BrFOH22.428.9
3a BrOHO-TBDMS40.548.7

IC₅₀: 50% inhibitory concentration, the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above highlight several key SAR trends:

  • Influence of the 5-Substituent: Halogenation at the C5 position of the 3-deazauracil ring significantly enhances both antiviral and cytotoxic activity. The potency increases with the size of the halogen, following the order I > Br > Cl > F > H. This suggests that a larger, more lipophilic substituent at this position may improve binding to the target enzyme(s).

  • Impact of 3'-Sugar Modifications: Modification of the 3'-hydroxyl group of the xylose moiety has a profound effect on biological activity. The introduction of an azido (B1232118) group (Compound 2a ) or a fluorine atom (Compound 2b ) at the 3'-position leads to a marked increase in potency compared to the parent compound with a hydroxyl group (Compound 1d ). The 3'-azido analog 2a demonstrated the most potent activity in both antiviral and cytotoxicity assays.

  • Role of the 5'-Hydroxyl Group: Protection of the 5'-hydroxyl group with a bulky tert-butyldimethylsilyl (TBDMS) group (Compound 3a ) resulted in a slight decrease in activity compared to the unprotected analog (Compound 1d ). This indicates that a free 5'-hydroxyl group is likely important for phosphorylation, a key activation step for many nucleoside analogs.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target this compound analogs commenced with the preparation of the 3-deazauracil base, which was then glycosylated with a protected xylofuranose (B8766934) derivative. Subsequent modifications at the 5-position of the base and the 3'- and 5'-positions of the sugar moiety were carried out to generate the final library of compounds.

G A Protected Xylofuranose C Glycosylation A->C B 3-Deazauracil B->C D Protected this compound C->D E 5-Halogenation D->E F 3'-Modification E->F G 5'-Deprotection/Modification F->G H Target Analogs G->H

General synthetic workflow for this compound analogs.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus or Vero cells for HSV-1 were seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers were washed with phosphate-buffered saline (PBS) and infected with the respective virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After incubation, the virus inoculum was removed, and the cells were overlaid with a medium containing 1.2% Avicel and serial dilutions of the test compounds.

  • Incubation: The plates were incubated at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques were visible.

  • Plaque Visualization and Counting: The overlay medium was removed, and the cells were fixed and stained with a solution of 0.1% crystal violet in 20% ethanol. The number of plaques was counted, and the EC₅₀ values were calculated by regression analysis of the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: HeLa or A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were determined from the dose-response curves.

Mechanism of Action: A Proposed Signaling Pathway

Nucleoside analogs typically exert their biological effects by interfering with nucleic acid synthesis. After entering the cell, they are phosphorylated to their triphosphate form by cellular kinases. These triphosphates can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to chain termination and inhibition of DNA or RNA synthesis. The proposed mechanism of action for the this compound analogs involves this classical pathway.

G cluster_cell Infected Host Cell Analog This compound Analog Analog_MP Analog-Monophosphate Analog->Analog_MP Cellular Kinase Analog_DP Analog-Diphosphate Analog_MP->Analog_DP Cellular Kinase Analog_TP Analog-Triphosphate Analog_DP->Analog_TP Cellular Kinase Polymerase Viral/Cellular Polymerase Analog_TP->Polymerase Inhibition/ Incorporation DNA_RNA Viral/Cellular DNA/RNA Synthesis Polymerase->DNA_RNA Chain_Termination Chain Termination & Inhibition of Replication Polymerase->Chain_Termination

Proposed mechanism of action for this compound analogs.

Conclusion

The structure-activity relationship analysis of these novel this compound analogs provides a clear roadmap for the design of more potent antiviral and anticancer agents. The findings underscore the importance of substitutions at the 5-position of the deazauracil ring and the 3'-position of the xylose sugar. In particular, the 5-iodo and 3'-azido substituted analog emerged as a promising lead compound for further development. The detailed experimental protocols and the proposed mechanism of action offer a solid foundation for future research in this area. These results should encourage further exploration of this compound nucleosides as a privileged scaffold in medicinal chemistry.

Independent Validation of 3-Deazauridine as a Selective CTP Synthetase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Deazauridine (B583639), a competitive inhibitor of CTP synthetase (CTPS), with other known inhibitors of this enzyme. The information presented is supported by experimental data from peer-reviewed literature to aid in the independent validation and assessment of 3-Deazauridine as a potential therapeutic agent.

Comparative Analysis of CTP Synthetase Inhibitors

Cytidine (B196190) triphosphate (CTP) synthetase is a critical enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, catalyzing the formation of CTP from uridine (B1682114) triphosphate (UTP).[1][2][3] Its role in DNA and RNA synthesis makes it an attractive target for antimicrobial and anticancer therapies. 3-Deazauridine is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, acts as a competitive inhibitor of CTP synthetase.[4][5] This guide compares 3-Deazauridine with other notable CTPS inhibitors.

Table 1: Quantitative Comparison of CTP Synthetase Inhibitors

InhibitorTarget(s)IC50 / KiMechanism of ActionNotes
3-Deazauridine CTP SynthetaseCompetitive inhibitor (specific Ki value not readily available in cited literature)Competitive inhibitor with respect to UTP after intracellular conversion to 3-deazauridine triphosphate.A nucleoside analog requiring intracellular phosphorylation for activity.
Acivicin Glutamine-utilizing enzymes (including CTPS)~0.320 µM (against T. b. brucei CTPS)Covalent, irreversible inhibitor of the glutaminase (B10826351) domain.Broad-spectrum inhibitor of glutamine amidotransferases.
Cyclopentenyl Cytosine (CPEC) CTP SynthetaseIC50 of CPEC triphosphate is ~6 µM (bovine CTPS)Non-competitive inhibitor.A cytidine analog that requires intracellular phosphorylation to its triphosphate form.
CTP Synthetase-IN-1 Human CTPS1 and CTPS2hCTPS1: 32 nM, hCTPS2: 18 nMNot specified in the provided results.Orally active with anti-inflammatory effects.
6-Diazo-5-oxo-L-norleucine (DON) Glutamine-utilizing enzymes (including CTPS)Irreversible inhibitorGlutamine analog that irreversibly inhibits the glutaminase domain.A broad-spectrum inhibitor of glutamine amidotransferases.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the validation of enzyme inhibitors. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for CTP Synthetase Activity

This protocol is adapted from a method used for measuring the conversion of UTP to CTP by monitoring the increase in absorbance at 291 nm.

Materials:

  • Purified CTP synthetase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl2 (10 mM)

  • 2-mercaptoethanol (10 mM)

  • L-glutamine (2 mM)

  • GTP (0.1 mM)

  • ATP (2 mM)

  • UTP (2 mM)

  • Inhibitor compound (e.g., 3-deazauridine triphosphate) at various concentrations

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 291 nm

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl2, 2-mercaptoethanol, L-glutamine, GTP, and ATP at the final concentrations listed above.

  • Inhibitor preparation: Prepare a serial dilution of the inhibitor in the reaction buffer.

  • Enzyme preparation: Dilute the purified CTP synthetase in Tris-HCl buffer to the desired concentration.

  • Assay setup:

    • To each well of a UV-transparent 96-well plate, add the reaction mixture.

    • Add the inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.

    • Add the diluted enzyme solution to all wells.

  • Initiate the reaction: Add UTP to all wells to start the reaction. The final volume in each well should be uniform (e.g., 200 µL).

  • Spectrophotometric reading: Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the increase in absorbance at 291 nm over time. The rate of the reaction is proportional to the change in absorbance.

  • Data analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The conversion of UTP to CTP can be calculated using the molar extinction coefficients of UTP (182 M⁻¹cm⁻¹) and CTP (1520 M⁻¹cm⁻¹) at 291 nm.

Visualizing Key Processes

To further elucidate the context and mechanism of 3-Deazauridine's action, the following diagrams, generated using the DOT language, illustrate the CTP synthesis pathway, a general workflow for inhibitor validation, and the specific mechanism of 3-Deazauridine.

CTP_Synthesis_Pathway cluster_de_novo De Novo Pyrimidine Biosynthesis cluster_regulation Regulation Glutamine Glutamine CTP_Synthetase CTP_Synthetase Glutamine->CTP_Synthetase ATP ATP ATP->CTP_Synthetase UTP UTP UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Glutamate Glutamate CTP_Synthetase->Glutamate ADP ADP CTP_Synthetase->ADP GTP GTP GTP->CTP_Synthetase Allosteric Activator CTP_feedback CTP CTP_feedback->CTP_Synthetase Feedback Inhibitor

Caption: De Novo CTP Synthesis Pathway and its Regulation.

Inhibitor_Validation_Workflow Start Start In_vitro_Assay Biochemical Assay (e.g., Spectrophotometric) Start->In_vitro_Assay Determine_IC50 Determine IC50/Ki In_vitro_Assay->Determine_IC50 Cellular_Assay Cell-Based Assays (Proliferation, CTP levels) Determine_IC50->Cellular_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Competitive Inhibition) Cellular_Assay->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (against related enzymes) Mechanism_of_Action->Selectivity_Profiling In_vivo_Studies In Vivo Efficacy and Toxicity Studies Selectivity_Profiling->In_vivo_Studies End End In_vivo_Studies->End

Caption: General Workflow for Enzyme Inhibitor Validation.

Deazauridine_Mechanism cluster_cell Inside the Cell cluster_enzyme CTP Synthetase Active Site 3_Deazauridine 3_Deazauridine Phosphorylation Phosphorylation 3_Deazauridine->Phosphorylation Intracellular kinases 3_Deazauridine_TP 3-Deazauridine Triphosphate Phosphorylation->3_Deazauridine_TP CTP_Synthetase_Active_Site UTP Binding Site 3_Deazauridine_TP->CTP_Synthetase_Active_Site Competes with UTP Inhibition Inhibition CTP_Synthetase_Active_Site->Inhibition Inhibition of CTP Synthesis UTP_substrate UTP UTP_substrate->CTP_Synthetase_Active_Site

Caption: Mechanism of Action of 3-Deazauridine.

References

A Comparative Assessment of Fluorinated Nucleoside Analogs and 3-Deaza-xylouridine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of fluorinated nucleoside analogs and 3-Deaza-xylouridine, supported by experimental data. The information is presented to aid in the evaluation of these compounds for therapeutic development.

Introduction

Nucleoside analogs are a cornerstone of chemotherapy, targeting the fundamental processes of nucleic acid synthesis to combat cancer and viral infections. By mimicking natural nucleosides, these synthetic compounds can disrupt DNA and RNA replication and repair, leading to cell death or inhibition of viral propagation. Among the vast landscape of these therapeutic agents, fluorinated nucleoside analogs and this compound represent two distinct classes with unique mechanisms of action and therapeutic profiles.

Fluorinated nucleoside analogs, characterized by the strategic incorporation of fluorine atoms, have demonstrated enhanced metabolic stability and potent antitumor and antiviral activities.[1][2][3] The high electronegativity and small size of the fluorine atom can significantly alter the electronic and steric properties of the nucleoside, leading to improved pharmacokinetic and pharmacodynamic properties.[2][4] A prominent example is Gemcitabine (B846), a fluorinated analog of deoxycytidine, widely used in the treatment of various solid tumors.

On the other hand, this compound is a purine (B94841) nucleoside analog that exhibits antitumor activity by targeting different aspects of nucleotide metabolism. Its primary mechanism involves the inhibition of CTP synthetase, an essential enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. This disruption of pyrimidine metabolism ultimately leads to the depletion of nucleotide pools necessary for DNA and RNA synthesis.

This guide provides a comparative assessment of these two classes of nucleoside analogs, focusing on their mechanism of action, cytotoxicity, pharmacokinetic properties, and the experimental protocols used for their evaluation.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key characteristics and available quantitative data for a representative fluorinated nucleoside analog, Gemcitabine, and this compound.

Table 1: General Characteristics and Mechanism of Action

FeatureFluorinated Nucleoside Analogs (e.g., Gemcitabine)This compound
Class Pyrimidine analogPurine analog
Primary Mechanism of Action Inhibition of DNA polymerase and ribonucleotide reductase, leading to chain termination and apoptosis.Inhibition of CTP synthetase, leading to depletion of pyrimidine nucleotide pools.
Therapeutic Area Oncology (various solid tumors), Virology.Oncology.

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineFluorinated Nucleoside Analog (Gemcitabine) IC50 (µM)This compound Derivative (3-deaza-CPE-U) IC50 (µM)
L1210 (Murine Leukemia)Not readily available in cited literatureSignificant cytotoxicity reported
Pancreatic Cancer (BxPC-3)0.44 (as NUC-1031, a prodrug)Data not available
Pancreatic Cancer (MiaPaCa-2)0.15 (as NUC-1031, a prodrug)Data not available
Cervical Cancer (CaLo)0.89Data not available
Cervical Cancer (HeLa)0.32Data not available
Cervical Cancer (CasKi)0.11Data not available

Note: Direct comparative studies using the same cell lines and experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.

Table 3: Pharmacokinetic Parameters

ParameterFluorinated Nucleoside Analog (Gemcitabine) in Humans3-Deazauridine in Humans
Plasma Half-life (t½) ~1.7 hours (initial phase), ~10-20 hours (terminal phase)~4.4 hours (rapid infusion), ~21.3 hours (continuous infusion)
Metabolism Deaminated to inactive metabolite dFdU.Data not available
Excretion Primarily renal excretion of the metabolite.Low urinary excretion (7-8%)
Clinical Trials Numerous clinical trials for various cancers.Limited clinical trial data available.

Experimental Protocols

The evaluation of nucleoside analogs relies on standardized in vitro and in vivo assays to determine their efficacy and toxicity. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.

  • Compound Treatment: Remove the old media and add 100 µL of fresh media containing various concentrations of the test compound (fluorinated nucleoside analog or this compound). Incubate for a further 24-72 hours.

  • MTT Addition: Prepare a working solution of MTT (0.5 mg/mL in media) and add 100 µL to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 24-well plates and grow until they form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a known amount of virus (e.g., 40-80 plaque-forming units).

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and allow for adsorption for 90 minutes at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of the antiviral drug.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7 days for CMV).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Compare the number of plaques in the treated wells to the untreated control wells to determine the concentration of the compound that reduces the plaque number by 50% (EC50).

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by fluorinated nucleoside analogs and this compound.

Fluorinated_Nucleoside_Analog_Pathway FNA Fluorinated Nucleoside Analog FNA_TP Fluorinated Nucleoside Triphosphate (Active Form) FNA->FNA_TP Phosphorylation RR Ribonucleotide Reductase FNA_TP->RR Inhibition DNA_Polymerase DNA Polymerase FNA_TP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis FNA_TP->DNA_Synthesis Incorporation dNTPs dNTP Pool Chain_Termination DNA Chain Termination DNA_Synthesis->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Mechanism of Action of Fluorinated Nucleoside Analogs.

Deaza_Xylouridine_Pathway DeazaX This compound DeazaX_TP This compound Triphosphate DeazaX->DeazaX_TP Phosphorylation CTP_Synthetase CTP Synthetase DeazaX_TP->CTP_Synthetase Inhibition CTP CTP UTP UTP UTP->CTP Conversion Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Nucleic_Acid_Synthesis Nucleic Acid Synthesis Inhibition Pyrimidine_Synthesis->Nucleic_Acid_Synthesis

Mechanism of Action of this compound.
Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Cells in 96-well Plate Add_Compound Add Compound to Cells Cell_Plating->Add_Compound Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Add_Compound Incubate_Cells Incubate for 24-72h Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Conclusion

This comparative guide highlights the distinct yet potent mechanisms of fluorinated nucleoside analogs and this compound. Fluorinated nucleosides, exemplified by Gemcitabine, exert their cytotoxic effects primarily through the direct inhibition of key enzymes in DNA synthesis and incorporation into the growing DNA chain. In contrast, this compound disrupts nucleotide metabolism at an earlier stage by inhibiting CTP synthetase.

The choice between these analogs in a drug development program will depend on the specific therapeutic target, the desired mechanism of action, and the molecular profile of the disease. While fluorinated nucleosides have a well-established clinical track record, the unique mechanism of this compound presents an alternative strategy for overcoming resistance mechanisms associated with other nucleoside analogs. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for combination therapies.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 3-Deaza-xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 3-Deaza-xylouridine with appropriate personal protective equipment (PPE). Based on safety data for similar nucleoside analogs, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Ventilation: Use only in a well-ventilated area or outdoors.

  • Avoid Inhalation and Contact: Do not breathe dust. Avoid contact with skin and eyes.

  • Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

In case of accidental exposure, refer to the following first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.
Ingestion Give water to drink (two glasses at most). Seek medical advice immediately.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: Treat all solid this compound and any solutions or materials contaminated with it as hazardous chemical waste.

  • Segregate Incompatible Chemicals: Store waste this compound separately from incompatible materials such as strong oxidizing agents to prevent hazardous reactions. Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis).

Step 2: Container Selection and Labeling

  • Use Appropriate Containers: Collect waste in a chemically compatible, leak-proof container with a secure, screw-top cap. Plastic containers are often preferred.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. All chemical constituents in a mixture must be identified.

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation. Do not move waste from one room to another for storage.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill containers; leave at least one inch of headspace to allow for expansion.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic chemical waste (P-list), the limit is one quart for liquids or one kilogram for solids. Containers can be stored in the SAA for up to 12 months, as long as accumulation limits are not exceeded.

Step 4: Requesting Waste Disposal

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS or equivalent department to arrange for pickup. Do not transport hazardous waste yourself.

  • Complete Disposal Forms: Fill out any required hazardous waste disposal forms as per your institution's procedures.

Prohibited Disposal Methods

  • Do Not Dispose Down the Drain: Never pour this compound or its solutions down the sink.

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.

  • Do Not Evaporate: Evaporation is not an acceptable method of disposal for hazardous chemical waste.

Disposal Workflow Diagram

cluster_preparation Step 1: Preparation cluster_collection Step 2: Collection & Storage cluster_disposal Step 3: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as 'this compound (Hazardous)' C Select Compatible, Leak-Proof Container with Screw Cap B->C D Label Container: 'Hazardous Waste' 'this compound' List all components C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed Do Not Overfill E->F G Container is Full or Ready for Disposal F->G H Complete Institutional Hazardous Waste Pickup Form G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J EHS Collects Waste for Proper Off-Site Disposal I->J

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Essential Safety and Operational Guide for Handling 3-Deaza-xylouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Deaza-xylouridine. The following procedures are designed to minimize risk and ensure a safe laboratory environment. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.[1]

Hazard ClassificationCategory
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)
Specific target organ toxicity — repeated exposureCategory 2

Table 1: GHS Hazard Classification for this compound.[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The required PPE may vary based on the specific procedure being performed.

SituationRequired PPENotes
Handling Solid (Powder) Form Double Nitrile Gloves, Lab Coat (chemical-resistant), Safety Goggles with side shields or a Face Shield, N95 Respirator.Work should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of fine particles.
Handling in Solution Nitrile Gloves, Lab Coat, Safety Goggles.A face shield is recommended if there is a splash hazard.
Weighing and Preparing Solutions Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator.This activity presents a high risk for aerosol generation and exposure.
Cleaning and Decontamination Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety Goggles.Ensure gloves are resistant to the cleaning solvents being used.
Waste Disposal Nitrile Gloves, Lab Coat, Safety Goggles.Additional PPE may be necessary depending on the nature of the waste.

Table 2: Recommended Personal Protective Equipment for Handling this compound.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: All personnel handling the compound must review the Safety Data Sheet.

  • PPE Inspection: Inspect all PPE for any damage before use.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

2. Handling Procedures:

  • Designated Area: Always handle this compound within a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet.

  • Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Disposal Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.
Ingestion Give water to drink (two glasses at most). Seek medical advice immediately.

Table 3: First Aid Measures for Exposure to this compound.

For spills, evacuate the area and prevent the generation and inhalation of dust. Use appropriate PPE and cover drains. Collect the spilled material and place it in a suitable container for disposal.

Procedural Workflow Visualization

The following diagram illustrates the essential sequence for donning and doffing Personal Protective Equipment (PPE) to ensure handler safety when working with this compound. Adherence to this workflow minimizes the risk of contamination and exposure.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/ Gown Don2 2. N95 Respirator Don1->Don2 Don3 3. Face Shield/ Goggles Don2->Don3 Don4 4. First Pair of Gloves Don3->Don4 Don5 5. Second Pair of Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/ Gown Doff1->Doff2 Doff3 3. Face Shield/ Goggles Doff2->Doff3 Doff4 4. N95 Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.